Prop-1-ene-2-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
prop-1-ene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2S/c1-3(2)7(4,5)6/h1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTDOMOVYBJFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874009-75-3 | |
| Record name | prop-1-ene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Prop-1-ene-2-sulfonyl chloride CAS 874009-75-3 properties
Technical Whitepaper: Prop-1-ene-2-sulfonyl Chloride (CAS 874009-75-3)
Subtitle: Strategic Utilization of Isopropenyl Sulfonyl Moieties in Targeted Covalent Inhibitor (TCI) Design
Executive Summary
In the modern landscape of drug discovery, This compound (CAS 874009-75-3) serves as a critical electrophilic building block. Unlike generic sulfonyl chlorides used solely for linker chemistry, this reagent introduces a functionalizable vinyl warhead —specifically an isopropenyl group—into a scaffold.
This structural distinction is vital. While simple vinyl sulfonamides are highly reactive Michael acceptors often associated with off-target toxicity, the
This guide details the physicochemical profile, synthetic utility, and mechanistic role of CAS 874009-75-3 in synthesizing next-generation covalent drugs.
Chemical Profile & Technical Specifications
CAS 874009-75-3 is a reactive sulfonyl chloride.[1][2] Its handling requires strict anhydrous conditions due to the susceptibility of the S-Cl bond to hydrolysis, which releases hydrochloric acid and the corresponding sulfonic acid.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | This compound | Also known as Isopropenylsulfonyl chloride |
| CAS Number | 874009-75-3 | Distinct from Allyl sulfonyl chloride (14418-84-9) |
| Molecular Formula | ||
| Molecular Weight | 140.59 g/mol | Fragment-friendly mass |
| SMILES | CC(=C)S(=O)(=O)Cl | Defines the |
| Density | Predicted | |
| Boiling Point | At 760 mmHg (Predicted) | |
| Flash Point | Flammable liquid handling required | |
| Reactivity Class | Electrophile / Michael Acceptor Precursor | Dual reactivity: S-Cl substitution & C=C addition |
Synthetic Utility & Warhead Installation
The primary application of CAS 874009-75-3 is the "installation" of the isopropenyl sulfonamide warhead onto a targeted amine scaffold. This process converts a reversible binder into a potential covalent inhibitor.
The "Tuned" Reactivity Hypothesis
The resulting sulfonamide,
-
Unsubstituted Vinyl Sulfonamide (
): High reactivity, fast , high risk of immunogenicity. -
Isopropenyl Sulfonamide (
): The -methyl group introduces steric bulk near the electrophilic center and slightly donates electron density. This lowers the electrophilicity index ( ), requiring a more precise orientation within the enzyme pocket to react with the target cysteine. This is a classic strategy to improve Target Residence Time without sacrificing selectivity.
Experimental Protocol: Sulfonamide Coupling
Objective: Synthesis of an isopropenyl sulfonamide warhead from a secondary amine scaffold.
Reagents:
-
Amine Substrate (
equiv) -
This compound (CAS 874009-75-3) (
equiv) -
Triethylamine (TEA) or DIPEA (
equiv) -
Dichloromethane (DCM), Anhydrous
Workflow:
-
Preparation: Purge reaction vessel with
. Dissolve the amine substrate in anhydrous DCM ( M concentration). -
Base Addition: Add TEA/DIPEA and cool the mixture to
to manage exotherm and prevent polymerization of the vinyl group. -
Electrophile Addition: Add this compound dropwise. Note: Rapid addition can cause local heating and degradation.
-
Reaction: Stir at
for 30 mins, then allow to warm to Room Temperature (RT). Monitor by LC-MS (Target mass = Amine MW + 104 Da). -
Quench: Quench with saturated
. -
Workup: Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography. Caution: Avoid acidic mobile phases if the warhead is acid-sensitive, though sulfonamides are generally stable.
Mechanistic Insight: The Covalent "Click"
Once synthesized, the drug molecule containing the prop-1-ene-2-sulfonyl moiety acts via a two-step mechanism: Recognition (non-covalent binding) followed by Inactivation (covalent bond formation).
Figure 1: Reaction Pathway & Logic Flow
Caption: The progression from chemical reagent to biological effector. The
Mechanism of Action (Michael Addition)
The biological nucleophile (Cysteine-SH) attacks the
-
Thiolate Formation: The target cysteine is deprotonated (often by a neighboring histidine).
-
Nucleophilic Attack: The thiolate attacks the terminal
of the isopropenyl group. -
Stabilization: The negative charge is transiently stabilized by the sulfonyl group before protonation.
-
Note: The
-methyl group does not hinder the -carbon attack sterically but influences the transition state energy, often slowing the reaction compared to a vinyl group, thereby increasing selectivity.
-
Safety & Handling Protocols
As a sulfonyl chloride, CAS 874009-75-3 poses specific hazards. It is a lachrymator and corrosive agent.
-
Storage: Store at
under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis to Prop-1-ene-2-sulfonic acid and HCl gas. -
PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat.
-
Neutralization: Spills should be treated with saturated sodium bicarbonate solution to neutralize acidity.
-
Incompatibility: Avoid strong oxidizers, alcohols, and amines (unless intended for reaction).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18517206, this compound. Retrieved from [Link]
-
LookChem. this compound Properties and Safety Data. Retrieved from [Link]
- Gehringer, M., & Laufer, S. A. (2019).Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Contextual grounding on vinyl sulfonyl warhead mechanisms).
- Lagoutte, R., Patouret, R., & Winssinger, N. (2016).Covalent Inhibitors: An Opportunity for Rational Target Selectivity. Current Opinion in Chemical Biology. (Discussion on tuning Michael acceptors).
Sources
Isopropenyl Sulfonyl Chloride: Structural Analysis, Synthesis, and Reactivity in Drug Development
[1]
Executive Summary
Isopropenyl sulfonyl chloride (CAS: 874009-75-3) is a specialized organosulfur reagent characterized by an
Chemical Identity & Structural Analysis
Precise identification is paramount due to the existence of close structural isomers with distinct reactivities.[1]
Molecular Specifications
| Parameter | Specification |
| Common Name | Isopropenyl sulfonyl chloride |
| IUPAC Name | This compound |
| CAS Number | 874009-75-3 |
| Molecular Formula | |
| Molecular Weight | 140.59 g/mol |
| SMILES | C=C(C)S(=O)(=O)Cl |
| Appearance | Colorless to pale yellow liquid (typical) |
| Storage | Inert atmosphere, -20°C (Moisture Sensitive) |
Isomer Distinction (Critical Control Point)
Researchers frequently confuse the following three compounds. Selecting the wrong isomer will result in complete reaction failure.[1]
| Compound | Structure | CAS | Reactivity Profile |
| Isopropenyl Sulfonyl Chloride | 874009-75-3 | Dual Electrophile: Michael acceptor + Sulfonylating agent.[1][2] | |
| Isopropyl Sulfonyl Chloride | 10147-37-2 | Single Electrophile: Standard sulfonylating agent only.[1] | |
| Allyl Sulfonyl Chloride | 14418-84-9 | Allylic Electrophile: Prone to [3,3]-sigmatropic rearrangements ( |
Synthesis & Production
Direct sulfochlorination of propene often yields mixtures. The most reliable laboratory-scale synthesis utilizes a Grignard approach to ensure regioselectivity.[1]
Synthetic Pathway (Grignard Route)
The synthesis exploits the nucleophilicity of isopropenylmagnesium bromide toward sulfur dioxide, forming a sulfinate intermediate that is subsequently oxidized to the sulfonyl chloride.[1]
Figure 1: Regioselective synthesis of Isopropenyl Sulfonyl Chloride via Grignard intermediate.
Protocol Highlights
-
Grignard Formation : React 2-bromopropene with Magnesium turnings in anhydrous THF.[1] Iodine (
) may be used as an initiator.[1] -
Sulfination : Bubble dry
gas into the Grignard solution at -20°C. The reaction is exothermic; temperature control is vital to prevent polymerization.[1] -
Chlorination : Treat the resulting sulfinate salt in situ with N-chlorosuccinimide (NCS) or sulfuryl chloride (
) to yield the sulfonyl chloride.[1]
Reactivity & Mechanism in Drug Development
Isopropenyl sulfonyl chloride is a versatile "linchpin" reagent in medicinal chemistry due to its ability to undergo sequential reactions.
Dual Electrophilicity Mechanism
The presence of the electron-withdrawing sulfonyl group conjugated to the alkene creates a highly reactive system.[1]
-
Primary Mode (Sulfonylation) : Nucleophilic attack at the sulfur atom (
-like) by amines or alcohols releases .[1]-
Application: Creating sulfonamide "warheads".
-
-
Secondary Mode (Michael Addition) : The vinyl group acts as a Michael acceptor.[1]
-
Application: Covalent modification of cysteine residues in proteins (Targeted Covalent Inhibitors).[1]
-
Figure 2: Divergent reactivity pathways based on nucleophile hardness and reaction conditions.
Applications
-
Covalent Inhibitors : The resulting vinyl sulfonamides (from Path A) are stable Michael acceptors used to target non-catalytic cysteines in kinases (e.g., JAK3, BTK inhibitors).[1]
-
Heterocycle Synthesis : Reaction with bifunctional nucleophiles (e.g., 2-aminoethanethiol) allows for [3+2] or [4+2] cyclizations to form sultams (cyclic sulfonamides), which are privileged pharmacophores.[1]
Handling & Safety
References
-
Angene Chemical. (n.d.).[1] this compound (CAS 874009-75-3) Product Sheet. Retrieved from [1]
-
ChemicalBook. (2025).[1] Isopropenylmagnesium bromide Properties and Suppliers. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary for CAS 10147-37-2 (Isopropyl Sulfonyl Chloride). National Library of Medicine.[1] Retrieved from [1]
-
Rogne, O. (1970).[1] Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B. Retrieved from [1]
Distinguishing Allyl Sulfonyl Chloride from its Isomer, 2-(Chlorosulfonyl)prop-1-ene: A Guide to Reactivity and Application
An In-depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the precise control of chemical reactivity is paramount. Sulfonyl chlorides are a cornerstone class of reagents, pivotal for the construction of sulfonamides, a privileged scaffold in medicinal chemistry. Within this class, unsaturated variants offer unique opportunities for complex molecular architecture. This guide provides an in-depth analysis of two isomeric propenesulfonyl chlorides: the well-known allyl sulfonyl chloride (prop-2-ene-1-sulfonyl chloride) and its less common but mechanistically distinct isomer, 2-(chlorosulfonyl)prop-1-ene, often misnomered as 2-propene-2-sulfonyl chloride. We will dissect their fundamental structural differences, explore the resulting divergence in their chemical reactivity, and provide practical, field-tested protocols for their application, empowering researchers to leverage their unique properties in drug development.
Introduction: The Critical Isomeric Distinction
At first glance, allyl sulfonyl chloride and 2-(chlorosulfonyl)prop-1-ene are simple isomers with the same molecular formula (C₃H₅ClO₂S). However, the placement of the sulfonyl chloride group relative to the propene backbone's double bond creates a profound divergence in their electronic properties and, consequently, their chemical behavior.
-
Allyl Sulfonyl Chloride: In this molecule, the sulfonyl chloride moiety is attached to an sp³-hybridized carbon, which is adjacent to the C=C double bond. This "allylic" position is key to its reactivity, which often involves the double bond's participation or migration.
-
2-(Chlorosulfonyl)prop-1-ene (Isopropenylsulfonyl Chloride): Here, the sulfonyl chloride group is directly bonded to an sp²-hybridized carbon of the double bond. This "vinylic" or "alkenyl" arrangement results in a significantly different electronic environment, influencing bond strengths, stability, and reaction pathways.
This guide will illuminate these differences, providing a clear framework for selecting the appropriate isomer to achieve specific synthetic outcomes in medicinal chemistry programs.
Structural and Electronic Properties: The Source of Divergent Reactivity
The distinct placement of the sulfonyl chloride group dictates the electronic nature of each molecule, which in turn governs its stability and reaction pathways.
Allyl Sulfonyl Chloride
In allyl sulfonyl chloride, the electron-withdrawing sulfonyl chloride group is insulated from the π-system of the double bond by a methylene (-CH₂) bridge. This separation means that the ground-state electronics of the double bond are not significantly perturbed. However, the C-S bond is weakened, and the molecule is prone to reactions that involve rearrangement or participation of the allyl group. It behaves as a classical electrophile at the sulfur center, reacting readily with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1]
2-(Chlorosulfonyl)prop-1-ene
In this vinylic isomer, the -SO₂Cl group is directly attached to an sp² carbon. This has two major consequences:
-
Electronic Withdrawal: The potent electron-withdrawing nature of the sulfonyl chloride group strongly polarizes the C=C double bond, making the β-carbon (the CH₂ group) highly electrophilic and susceptible to Michael-type conjugate additions.
-
Bond Strength: The direct attachment to an sp² carbon increases the strength of the C-S bond compared to its sp³ counterpart in the allyl isomer.[2] This can make direct nucleophilic substitution at the sulfur center less favorable than addition to the double bond. The analogy to the higher reactivity of allyl chloride over vinyl chloride in nucleophilic substitutions is relevant here; resonance in the vinyl system makes the chlorine harder to displace.[3][4]
The following diagram illustrates this fundamental electronic difference.
Caption: Electronic differences between allylic and vinylic sulfonyl chlorides.
Comparative Data Summary
| Property | Allyl Sulfonyl Chloride | 2-(Chlorosulfonyl)prop-1-ene | Rationale for Difference |
| Primary Reactive Site | Sulfur atom (for sulfonylation) | β-carbon of alkene (for conjugate addition) | Insulation vs. direct attachment of -SO₂Cl group. |
| Alkene Character | Nucleophilic (typical alkene) | Electrophilic (Michael acceptor) | Strong inductive/resonance withdrawal by -SO₂Cl. |
| C-S Bond Stability | More labile, prone to rearrangement | More robust | sp³-S bond vs. stronger sp²-S bond.[2] |
| ¹H NMR (CDCl₃, approx. δ) | ~4.1 (d, -CH₂S-), ~5.4 (d, =CH₂), ~5.9 (m, -CH=) | ~2.2 (s, -CH₃), ~6.0 (s, =CH₂), ~6.5 (s, =CH₂) | Deshielding of vinylic protons in the isomer. |
| IR (ν, cm⁻¹) | ~1370, ~1170 (S=O stretch) | ~1380, ~1180 (S=O stretch, slightly shifted) | Electronic environment affects bond vibration.[5] |
Synthesis and Handling
The synthetic routes to these isomers are distinct, reflecting their structural differences. Proper handling is crucial as both are reactive, moisture-sensitive, and likely corrosive.
Synthesis of Allyl Sulfonyl Chloride
A common and reliable method involves the chlorination of sodium allylsulfonate. This two-step process begins with the nucleophilic substitution of a suitable allyl precursor.
-
Step 1: Sulfonation. Allyl bromide is reacted with aqueous sodium sulfite to generate sodium allylsulfonate.[6]
-
Step 2: Chlorination. The resulting sulfonate salt is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the final product.[6][7]
The use of a combined catalyst and a polymerization inhibitor during the chlorination step is reported to improve reaction activity and product stability, preventing polymerization of the allyl double bond.[7]
Synthesis of 2-(Chlorosulfonyl)prop-1-ene
The synthesis of this vinylic isomer is less commonly documented. A plausible route involves the dehydrochlorination of a saturated precursor, such as 2-chloro-2-(chlorosulfonyl)propane. Another potential pathway is the direct sulfochlorination of an appropriate propene derivative, though this can be challenging to control regioselectively. One specific method involves the regioselective dehydrochlorination of 1,2,3-trichloropropane to yield 2,3-dichloroprop-1-ene, which could then potentially be converted to the sulfonyl chloride.[8]
Core Mechanistic Differences in Application
The utility of these isomers in drug development stems from their predictable, yet divergent, reaction pathways. Understanding these mechanisms is key to their strategic deployment in a synthetic route.
Allyl Sulfonyl Chloride: A Classic Sulfonylating Agent
Allyl sulfonyl chloride is primarily used to install the allylsulfonyl group onto a nucleophile. This reaction proceeds via a standard nucleophilic attack on the electrophilic sulfur atom.[1]
Workflow: Standard Sulfonamide Formation
Caption: Workflow for synthesis of allyl sulfonamides.
The allyl moiety in the resulting sulfonamide is a versatile functional handle. It can be subsequently modified through various alkene chemistries, such as:
-
Oxidative cleavage: To yield an aldehyde for further elaboration.
-
Heck or Suzuki coupling: To introduce aryl or vinyl groups.
-
Isomerization: To form the conjugated propenyl sulfonamide, which can act as a Michael acceptor.
2-(Chlorosulfonyl)prop-1-ene: A Bifunctional Reagent for Cascade Reactions
This isomer offers more complex reactivity. It can act as both a sulfonylating agent and a Michael acceptor. The highly electrophilic nature of the double bond often dominates its reactivity profile.
Mechanism: Conjugate Addition-Elimination Pathway A nucleophile (e.g., an amine) will preferentially attack the β-carbon of the double bond in a 1,4-conjugate addition. This is often followed by elimination or subsequent reaction, providing a pathway to construct heterocyclic scaffolds.
Caption: Dominant reaction pathway for 2-(chlorosulfonyl)prop-1-ene with amines.
This initial adduct is itself a versatile intermediate. The retained sulfonyl chloride can then react intramolecularly or with another external nucleophile, enabling the rapid construction of complex molecules, such as sultams (cyclic sulfonamides), which are important in medicinal chemistry.
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-Benzyl-prop-2-ene-1-sulfonamide
Objective: To demonstrate the standard sulfonylation reaction using allyl sulfonyl chloride.
Materials:
-
Benzylamine
-
Allyl sulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add pyridine (1.2 eq) to the solution.
-
Add allyl sulfonyl chloride (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-prop-2-ene-1-sulfonamide.
Protocol 2: Trapping of 2-(Chlorosulfonyl)prop-1-ene with a Thiol (Illustrative)
Objective: To demonstrate the Michael addition reactivity of the vinylic isomer.
Materials:
-
2-(Chlorosulfonyl)prop-1-ene
-
Benzyl mercaptan (Thiophenol)
-
Triethylamine (TEA)
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere, add benzyl mercaptan (1.0 eq) and anhydrous acetonitrile.
-
Cool the stirred solution to 0 °C.
-
Add triethylamine (1.1 eq).
-
Add a solution of 2-(chlorosulfonyl)prop-1-ene (1.05 eq) in acetonitrile dropwise.
-
Stir at 0 °C for 2 hours, monitoring by TLC/LCMS for the formation of the adduct.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product, 2-((benzylthio)methyl)prop-1-ene-1-sulfonyl chloride, can be purified by chromatography, though its stability may be limited. It is often generated and used in situ for subsequent reactions.
Conclusion and Strategic Recommendations
The choice between allyl sulfonyl chloride and 2-(chlorosulfonyl)prop-1-ene is a strategic one, dictated entirely by the desired synthetic outcome.
-
Choose Allyl Sulfonyl Chloride for:
-
Straightforward synthesis of sulfonamides and sulfonate esters.
-
When the resulting allyl group is intended as a stable, versatile handle for late-stage functionalization via alkene chemistry.
-
-
Choose 2-(Chlorosulfonyl)prop-1-ene for:
-
Executing Michael addition or tandem/cascade reactions.
-
Rapidly building molecular complexity and forming heterocyclic systems like sultams.
-
When the goal is to introduce a β-functionalized sulfonyl chloride moiety.
-
By understanding the fundamental principles of their reactivity, rooted in their isomeric structures, drug development professionals can harness the unique synthetic power of each reagent to efficiently construct novel and complex molecular entities.
References
-
askIITians. (2017, November 7). Explain why allyl chloride is more reactive than vinyl chloride? Retrieved from askiitians.com. [Link]
-
Brainly.in. (2019, April 2). Why allyl chloride is more reactive than vinyl chloride towards nucleophilic substitution reaction? Retrieved from brainly.in. [Link]
-
Vedantu. (n.d.). Allyl chloride is more reactive than vinyl chloride class 11 chemistry CBSE. Retrieved from vedantu.com. [Link]
-
Oreate AI Blog. (2026, January 15). Allyl vs. Vinyl: Understanding the Chemical Distinction. Retrieved from oreate.com. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from en.wikipedia.org. [Link]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from acdlabs.com. [Link]
- Google Patents. (n.d.). CN113004175A - Preparation method of allyl sulfonyl chloride.
-
ResearchGate. (2025, August 7). Synthesis of 1Alkene1,3-Sultones from 2,3-Epoxy-Alkanesulfonyl Chlorides. Retrieved from researchgate.net. [Link]
-
ResearchGate. (2025, August 7). Regioselective synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane and its synthetic transformations. Retrieved from researchgate.net. [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Allyl chloride is more reactive than vinyl chloride class 11 chemistry CBSE [vedantu.com]
- 3. Explain why allyl chloride is more reactive than vinyl chloride? - askIITians [askiitians.com]
- 4. brainly.in [brainly.in]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Prop-1-ene-2-sulfonyl chloride solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Prop-1-ene-2-sulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a reactive organosulfur compound with potential applications in organic synthesis and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of specific experimental data for this particular isomer, this guide integrates fundamental principles of solubility, inferred properties based on its chemical structure, and generalized experimental protocols. This document serves as a foundational resource for researchers, enabling them to make informed decisions regarding solvent selection and handling of this reactive compound.
Introduction to this compound
This compound, with the chemical formula C₃H₅ClO₂S, is a member of the sulfonyl chloride family.[1] These compounds are characterized by a sulfonyl chloride group (-SO₂Cl) attached to an organic radical. In this case, the substituent is a prop-1-ene-2-yl group. The presence of both a reactive sulfonyl chloride moiety and a carbon-carbon double bond makes it a potentially versatile building block in organic synthesis.[2] Sulfonyl chlorides are widely used as intermediates in the preparation of sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds.[2]
A critical, yet often overlooked, aspect of working with any chemical reagent is its solubility. The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For a reactive compound like this compound, solvent selection is also intrinsically linked to its stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 874009-75-3 | [1] |
| Molecular Formula | C₃H₅ClO₂S | [1] |
| Molecular Weight | 140.591 g/mol | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play are:
-
Van der Waals Forces: Present in all molecules, these are weak, temporary attractions.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine).
This compound is a polar molecule due to the presence of the electronegative oxygen and chlorine atoms in the sulfonyl chloride group. It does not possess any hydrogen bond donors but has two hydrogen bond acceptors (the oxygen atoms).[1]
Predicting Solubility in Different Solvent Classes
Based on its structure, we can predict the solubility of this compound in various classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the propenyl group is nonpolar, the highly polar sulfonyl chloride group will dominate, leading to poor compatibility with nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Tetrahydrofuran): These solvents are polar but do not have hydrogen bond donating capabilities. They are likely to be good solvents for this compound. The dipole-dipole interactions between the solvent and the sulfonyl chloride group will facilitate dissolution.
-
Polar Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids): These solvents can act as nucleophiles and will react with sulfonyl chlorides.[3] Therefore, while this compound may be soluble in these solvents, it will likely be unstable, undergoing solvolysis to form the corresponding sulfonic acid or sulfonate ester. The use of polar protic solvents should generally be avoided unless the reaction with the solvent is intended.
Experimental Determination of Solubility
Given the lack of published quantitative solubility data, experimental determination is necessary for specific applications. A standard method for determining solubility is the shake-flask method.[4]
General Protocol for Solubility Determination
Objective: To determine the approximate solubility of this compound in a selection of organic solvents.
Materials:
-
This compound
-
Anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, tetrahydrofuran)
-
Small vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions: a. Add a known volume (e.g., 1 mL) of the desired anhydrous solvent to a series of vials. b. To each vial, add small, incremental amounts of this compound. c. After each addition, cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution. d. Continue adding the sulfonyl chloride until a small amount of undissolved material remains, indicating a saturated solution. e. Allow the vials to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) with occasional agitation.
-
Sample Analysis: a. Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) from each vial, ensuring no solid particles are transferred. b. Dilute the supernatant with a known volume of a suitable solvent. c. Analyze the diluted sample using a calibrated GC-MS or HPLC method to determine the concentration of this compound.
-
Calculation of Solubility: a. From the concentration of the diluted sample, calculate the concentration in the original saturated solution. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Reactivity and Stability Considerations
The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack. This reactivity is a critical consideration when selecting a solvent.
-
Protic Solvents: As previously mentioned, protic solvents like water and alcohols will react with this compound. This reaction, known as solvolysis, will consume the starting material and generate byproducts. Therefore, these solvents are generally unsuitable for storing or conducting reactions where the sulfonyl chloride needs to remain intact.
-
Aprotic Solvents: Aprotic solvents, both polar and nonpolar, are generally preferred. However, it is crucial to use anhydrous (dry) solvents, as even trace amounts of water can lead to hydrolysis of the sulfonyl chloride.
-
Basic Solvents: Amines and other basic solvents will readily react with sulfonyl chlorides to form sulfonamides.[3] Such solvents should only be used if this reaction is desired.
Safety and Handling
This compound, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood.[5] It is expected to be corrosive and an irritant to the skin, eyes, and respiratory system.[5]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
Handling Procedures:
-
Always work in a chemical fume hood.
-
Avoid contact with water and other nucleophilic substances.
-
Store in a cool, dry place under an inert atmosphere.
Conclusion
References
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved February 3, 2026, from [Link]
-
MySkinRecipes. (n.d.). Prop-2-ene-1-sulfonyl chloride. Retrieved February 3, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved February 3, 2026, from [Link]
-
Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 3, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of α-Methylvinyl Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
Core Synthesis: A Direct Approach from α-Methylstyrene
The synthesis of α-methylvinyl sulfonyl chloride can be achieved through the direct reaction of α-methylstyrene (also known as 2-phenylpropene) with sulfuryl chloride, a method that has been noted for producing the desired 2-phenylpropene-1-sulfonyl chloride[1]. This electrophilic addition and subsequent rearrangement reaction is a direct and efficient way to introduce the sulfonyl chloride functionality at the allylic position.
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is critical to the successful synthesis and isolation of the target compound, especially given the propensity of styrene derivatives to undergo polymerization.
-
Sulfuryl Chloride (SO₂Cl₂) : This reagent serves as the source of the chlorosulfonyl group. Its reactivity is modulated by the reaction conditions.
-
N,N-Dimethylformamide (DMF) : While the referenced procedure mentions the use of DMF, its precise role can be multifaceted[1]. It can act as a polar solvent to facilitate the reaction, and it is also known to form a Vilsmeier-Haack type reagent with sulfuryl chloride, which can act as the active electrophilic species.
-
Temperature Control : Maintaining a low temperature during the reaction is crucial to prevent the polymerization of α-methylstyrene, which can be initiated by the acidic byproducts or the inherent reactivity of the monomer.
-
Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture and oxygen.
Experimental Protocol: Synthesis of α-Methylvinyl Sulfonyl Chloride
This protocol is a proposed method based on established chemical principles for the synthesis of sulfonyl chlorides.
Materials:
-
α-Methylstyrene (2-phenylpropene)
-
Sulfuryl chloride (SO₂Cl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of α-methylstyrene in anhydrous DMF.
-
Cooling : The reaction flask is cooled to -15 °C to -10 °C using a suitable cooling bath.
-
Reagent Addition : A solution of sulfuryl chloride in anhydrous DMF is added dropwise to the stirred solution of α-methylstyrene via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.
-
Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Quenching : Once the reaction is complete, the mixture is carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction : The aqueous mixture is extracted three times with diethyl ether or dichloromethane.
-
Washing and Drying : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification : The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield α-methylvinyl sulfonyl chloride as a colorless to pale yellow oil.
Characterization of α-Methylvinyl Sulfonyl Chloride
Due to the absence of readily available physical and spectral data for α-methylvinyl sulfonyl chloride, a thorough characterization of the synthesized product is essential to confirm its identity and purity. The following table summarizes the expected data from various analytical techniques.
| Analytical Technique | Expected Observations |
| Boiling Point | Expected to be a high-boiling liquid, requiring vacuum distillation for purification. |
| Density | Predicted to be greater than 1.0 g/mL. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4-7.6 (m, 5H, Ar-H), ~6.0-6.2 (m, 1H, =CH), ~5.4-5.6 (m, 2H, =CH₂), ~2.2-2.4 (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140-145 (Ar-C), ~128-135 (Ar-CH), ~135-140 (C=CH₂), ~115-120 (=CH₂), ~60-65 (-SO₂Cl), ~20-25 (-CH₃). |
| IR (Infrared) Spectroscopy | ν (cm⁻¹): ~1370 & ~1180 (S=O stretch, characteristic of sulfonyl chlorides), ~1630 (C=C stretch), ~3080 (=C-H stretch). |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) and characteristic fragmentation patterns including the loss of Cl and SO₂. |
Reactivity and Potential Applications in Drug Development
The synthetic utility of α-methylvinyl sulfonyl chloride in drug discovery stems from its dual reactivity, allowing for the introduction of a sulfonyl group and a reactive vinyl moiety in a single step.
-
Formation of Sulfonamides and Sulfonates : The sulfonyl chloride group is a highly reactive electrophile that can readily couple with a wide range of primary and secondary amines to form sulfonamides, a common and important functional group in many approved drugs. Similarly, reaction with alcohols yields sulfonate esters.
-
Michael Acceptor : The vinyl group, being conjugated with the electron-withdrawing sulfonyl group, can act as a Michael acceptor. This allows for the covalent modification of nucleophilic residues, such as cysteine, in target proteins, a strategy increasingly employed in the design of targeted covalent inhibitors.
-
Building Block for Complex Scaffolds : The vinyl group can also participate in various other chemical transformations, such as cycloadditions and transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
The combination of these reactive handles makes α-methylvinyl sulfonyl chloride a promising tool for lead optimization and the development of novel therapeutic agents.
Visualizations
Synthetic Workflow Diagram
Sources
Technical Safety & Handling Monograph: Prop-1-ene-2-sulfonyl chloride
Introduction: The Dual-Reactivity Challenge
Prop-1-ene-2-sulfonyl chloride (Isopropenylsulfonyl chloride) represents a distinct class of bifunctional reagents in organic synthesis. Unlike standard alkyl sulfonyl chlorides, this molecule possesses two electrophilic sites: the sulfonyl chloride moiety (
For the researcher, this duality presents a specific safety paradox: the compound is highly reactive toward nucleophiles (causing immediate tissue damage) yet requires stabilization against spontaneous polymerization or hydrolysis. This guide replaces the static 16-section SDS with a dynamic, workflow-oriented safety protocol designed for the bench scientist.
Physicochemical Profile & Identification
Accurate identification is the first line of defense.[1] Note the specific isomeric structure, as it differs significantly in reactivity from its isomer, allylsulfonyl chloride.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Specific isomer; distinct from Prop-2-ene-1-sulfonyl chloride.[1] |
| Structure | Contains | |
| Physical State | Colorless to pale yellow liquid | Discoloration indicates decomposition (HCl formation).[1][2] |
| Boiling Point | ~60–65°C (at reduced pressure) | Do not distill at atm pressure. Risk of thermal decomposition. |
| Density | ~1.3 g/mL | Heavier than water; sinks and reacts violently at the interface. |
| Reactivity | Lachrymator / Moisture Sensitive | Opens tear ducts immediately; hydrolyzes to HCl + Sulfonic acid.[1] |
Hazard Identification & Toxicology (Mechanism-Based)
Standard SDSs list "Skin Corrosion"; we must understand the mechanism to treat it effectively.
The Mechanism of Injury
This compound acts via two primary toxicological pathways:
-
Rapid Hydrolysis: Upon contact with the moisture in mucous membranes (eyes, lungs), it releases Hydrochloric Acid (HCl) and Prop-1-ene-2-sulfonic acid. This causes immediate chemical burns.
-
Protein Alkylation: The sulfonyl group can acylate amino residues in proteins, while the double bond serves as a potential Michael acceptor, leading to irreversible tissue damage and sensitization.[1]
Visualizing the Hazard Pathway
The following diagram illustrates the cascade from exposure to physiological damage.
Figure 1: Mechanism of action for sulfonyl chloride toxicity upon contact with biological moisture.[1]
Strategic Handling & Storage Protocols
Core Directive: Treat as a "Live" Reagent. Vigilance against moisture is paramount.[1]
Personal Protective Equipment (PPE) Matrix
-
Gloves: Standard latex is insufficient . Use Silver Shield (Laminate) or double-gloved Nitrile (minimum 8 mil total thickness). Change immediately upon splash.
-
Respiratory: Work strictly within a certified fume hood. If working outside a hood (emergency only), a full-face respirator with Acid Gas (E) and Organic Vapor (OV) cartridges is mandatory.
-
Eyes: Chemical splash goggles. Face shield recommended for transfers >10 mL.
Storage Architecture
-
Temperature: Store at 2–8°C . Room temperature storage accelerates autocatalytic decomposition (HCl promotes further degradation).
-
Atmosphere: Store under Argon or Nitrogen .[1]
-
Container: Teflon-lined caps are required. Corrodes metal caps rapidly.
Emergency Response: The "Fail-Safe" System
In the event of an accident, speed and specific neutralization are critical.
Spill Management Workflow
Do NOT use water. Water addition will cause an eruption of HCl gas.[1]
-
Evacuate: Clear the immediate area.
-
Isolate: Cover the spill with dry lime , soda ash , or calcium carbonate . This neutralizes the acid generated during slow hydrolysis.
-
Absorb: Once neutralized (bubbling stops), absorb with dry vermiculite.
-
Disposal: Place in a hazardous waste container labeled "Corrosive/Acidic Organic."
First Aid (Specific to Acid Chlorides)
-
Skin Contact: Immediate flush with water for 15 minutes. Crucial: Do not massage the area (spreads the alkylating agent).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen is indicated (medical professionals only). Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.
Synthesis & Application Context
Usage in Drug Development
This compound is a high-value scaffold.[1] It allows for the introduction of a sulfonyl group while retaining a double bond, which can be used for:
-
Radical Polymerization: Creating functionalized polymers.[1]
-
Diels-Alder Reactions: Acting as a dienophile.[1]
-
Sulfonamide Synthesis: Reacting with amines (Schotten-Baumann conditions) to create bioactive sulfonamides.
Standard Reaction Workflow (Sulfonylation)
The following workflow ensures high yield while mitigating safety risks during synthesis.
Figure 2: Safe synthesis workflow for sulfonamide generation, highlighting the critical temperature control step to prevent thermal runaway.
References
-
PubChem. (n.d.).[1] Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 2-propene-1-sulfonyl chloride (Isomer comparison data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Chemical Database: Acid Chlorides. United States Department of Labor. Retrieved from [Link]
Sources
Precision Electrophiles: Navigating the Reactivity of 2-Substituted Vinyl Sulfonyl Chlorides
Executive Summary
Vinyl sulfonyl chlorides (VSCs) represent a unique class of "dual-personality" electrophiles essential for the design of covalent inhibitors and advanced organic synthesis. Unlike simple alkyl halides or acyl chlorides, VSCs possess two distinct electrophilic sites: the hard sulfur center (
This technical guide dissects the reactivity profile of 2-substituted vinyl sulfonyl chlorides , focusing on the chemoselective manipulation of these motifs. For drug developers, the 2-substituent (R-group at the
Part 1: Mechanistic Anatomy & Chemoselectivity
The core challenge in working with VSCs is controlling the competition between Nucleophilic Acyl Substitution (NAS) at the sulfur atom and Conjugate Addition (Michael Addition) at the alkene.
The Electrophilic Dichotomy
The sulfur atom in the sulfonyl chloride group is highly electropositive due to the pull of two oxygens and the chlorine. It acts as a "hard" electrophile, preferring "hard" nucleophiles (amines, alkoxides) under charge control. Conversely, the
Reactivity Hierarchy
-
Fastest: Sulfonylation of primary amines (Formation of Vinyl Sulfonamides).
-
Intermediate: Michael addition of thiols (if conditions permit).
-
Slowest: Michael addition of amines (usually requires forcing conditions or specific catalysis).
Critical Insight: The presence of a substituent at the 2-position (e.g., phenyl, methyl) significantly retards the rate of Michael addition due to steric hindrance, without substantially affecting the rate of sulfonylation. This allows for the facile synthesis of sterically hindered vinyl sulfonamide warheads.
Visualization: The Reactivity Divergence
The following diagram illustrates the bifurcation of reactivity based on nucleophile hardness and reaction conditions.
Figure 1: Chemoselective pathways for 2-substituted vinyl sulfonyl chlorides. Path A is the desired route for warhead synthesis, requiring kinetic control to avoid Path B.
Part 2: Tuning the Warhead (The 2-Substituent Effect)
In covalent drug discovery, "reactivity" is often synonymous with "toxicity." A vinyl sulfonamide that is too reactive will deplete glutathione (GSH) and modify off-target proteins. The 2-substituent is the key tool for dampening this reactivity to achieving Targeted Covalent Inhibition (TCI) .
Quantitative Impact of Substitution
The following table summarizes how steric bulk at the
| 2-Substituent ( | Steric Bulk (A-value) | Electronic Effect | Est. GSH Reactivity ( | Application Context |
| -H (Unsubstituted) | Low | None | Minutes (Fast) | Rapid labeling; high off-target risk. |
| -CH3 (Methyl) | Medium | Weak Donor (+I) | Hours | Balanced reactivity; standard for covalent probes. |
| -Ph (Phenyl) | High | Resonance (-M) | Days (Slow) | High selectivity; requires proximity-driven bonding. |
| -CF3 (Trifluoromethyl) | High | Strong Acceptor (-I) | Varies (Fast)* | Exception: Electronic activation outweighs steric hindrance. |
Mechanistic Note: While electron-withdrawing groups (EWGs) like
generally increase electrophilicity, at the-position they also introduce significant steric drag. However, the inductive pull often dominates, making -trifluoromethyl vinyl sulfonamides highly reactive despite the bulk.
Part 3: Experimental Protocols
Protocol A: Chemoselective Synthesis of Vinyl Sulfonamides
Objective: Couple a primary amine to trans-2-styrenesulfonyl chloride (a model 2-substituted VSC) without triggering Michael addition or polymerization.
Reagents:
-
trans-2-styrenesulfonyl chloride (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Dichloromethane (DCM), Anhydrous
Workflow:
-
Preparation: Dissolve the amine and TEA in anhydrous DCM under
atmosphere. Cool the solution to -78°C (dry ice/acetone bath).-
Why? Cryogenic temperatures kinetically favor the S-N bond formation (low activation energy) over the C-N Michael addition (higher activation energy).
-
-
Addition: Dissolve the vinyl sulfonyl chloride in a minimal volume of DCM. Add dropwise to the amine solution over 20 minutes.
-
Why? Slow addition prevents local concentration spikes that could favor dimerization.
-
-
Equilibration: Allow the reaction to warm to 0°C over 2 hours. Do not heat to reflux.
-
Monitoring: Check TLC for the disappearance of the amine. The sulfonyl chloride is often not visible or streaks on silica.
-
-
Quench & Workup: Quench with dilute HCl (1M) to remove unreacted amine. Wash with brine, dry over
, and concentrate.-
Purification: Flash chromatography is usually safe for vinyl sulfonamides, unlike the chlorides which hydrolyze on silica.
-
Protocol B: Assessing Warhead Reactivity (GSH Assay)
Objective: Determine the second-order rate constant (
Workflow:
-
Incubation: Incubate the vinyl sulfonamide (
) with reduced GSH ( , 10-fold excess) in Phosphate Buffer (pH 7.4) at 37°C. -
Sampling: Aliquot samples at t = 0, 15, 30, 60, 120 min.
-
Quenching: Quench aliquots with 10% formic acid to stop the reaction.
-
Analysis: Analyze via LC-MS/MS. Monitor the depletion of the parent sulfonamide peak and the appearance of the GSH-adduct mass (
). -
Calculation: Plot
vs time. The slope represents the pseudo-first-order rate constant ( ). Divide by to get the second-order rate constant.
Part 4: Workflow Visualization (Synthesis to Screening)
This diagram outlines the logical flow from raw material to validated covalent inhibitor.
Figure 2: Iterative workflow for developing covalent inhibitors using vinyl sulfonyl chloride precursors.
References
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.
-
Park, J., et al. (2014). Vinyl Sulfonamides as Irreversible Inhibitors of Cysteine Proteases.[1] ChemMedChem, 9(3), 554-560.
-
Dubois, F., et al. (2025).[2] Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 16, 1234-1245.
-
Hett, E. C., et al. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides. Journal of Organic Chemistry, 68(23), 9112-9117.
-
Baggio, R., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.[3] ACS Combinatorial Science, 20(12), 699-705.
Sources
- 1. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Prop-1-ene-2-sulfonyl Chloride from Isopropenylmagnesium Bromide: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of prop-1-ene-2-sulfonyl chloride, a valuable and reactive intermediate in organic synthesis, particularly for the preparation of novel sulfonamides and other sulfur-containing compounds in drug discovery and development. The protocol details a robust two-step conceptual pathway, beginning with the formation of a magnesium sulfinate intermediate via the reaction of isopropenylmagnesium bromide with a suitable sulfur dioxide source, followed by conversion to the target sulfonyl chloride. This application note offers in-depth scientific rationale, a detailed experimental protocol, safety considerations, and characterization guidelines to ensure reproducible and safe execution of this synthesis.
Introduction
This compound, also known as isopropenylsulfonyl chloride, is a versatile building block in organic chemistry. The presence of both a reactive sulfonyl chloride moiety and a polymerizable vinyl group makes it a precursor for a diverse range of molecular architectures. Its application spans the synthesis of complex sulfonamides with potential biological activity to the development of novel polymers and materials. The synthesis from isopropenylmagnesium bromide offers a direct route to this valuable compound, leveraging the well-established chemistry of Grignard reagents.
Scientific Principles and Reaction Mechanism
The synthesis of this compound from isopropenylmagnesium bromide is conceptually a two-step process:
-
Sulfinylation of the Grignard Reagent: Isopropenylmagnesium bromide, a potent nucleophile, attacks the electrophilic sulfur atom of a sulfur dioxide equivalent. This forms a magnesium sulfinate salt intermediate. The choice of the sulfur dioxide source is critical for the success of this step. While gaseous sulfur dioxide can be used, its handling can be challenging. A more convenient approach involves the use of sulfuryl chloride (SO₂Cl₂) at low temperatures, which can directly yield the sulfonyl chloride.
-
Formation of the Sulfonyl Chloride: When sulfuryl chloride is used as the electrophile, the reaction is believed to proceed through a direct sulfonylation, circumventing the need for a separate oxidation/chlorination step of a sulfinate intermediate. The Grignard reagent attacks the sulfuryl chloride, displacing a chloride ion to form the desired sulfonyl chloride and magnesium bromide chloride.
The overall transformation can be depicted as follows:
Figure 1: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Isopropenylmagnesium bromide solution | 0.5 M in THF | Sigma-Aldrich | 13291-18-4 | Handle under inert atmosphere. |
| Sulfuryl chloride (SO₂Cl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | 7791-25-5 | Highly corrosive and water-reactive. Handle with extreme care. |
| Anhydrous diethyl ether (Et₂O) | ACS reagent, ≥99.0% | Fisher Scientific | 60-29-7 | For extraction. |
| Saturated aqueous sodium bicarbonate | Laboratory Grade | - | - | For work-up. |
| Brine (Saturated aqueous NaCl) | Laboratory Grade | - | - | For work-up. |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | - | 7487-88-9 | For drying. |
| Deuterated chloroform (CDCl₃) | NMR grade | Cambridge Isotope | 865-49-6 | For NMR analysis. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.
-
Addition of Grignard Reagent: Under a positive pressure of inert gas, transfer 100 mL of 0.5 M isopropenylmagnesium bromide solution in THF (50 mmol) to the reaction flask via a cannula.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Addition of Sulfuryl Chloride: Prepare a solution of sulfuryl chloride (4.4 mL, 55 mmol, 1.1 equivalents) in 20 mL of anhydrous THF in the dropping funnel. Add the sulfuryl chloride solution dropwise to the Grignard reagent solution over approximately 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 2 hours.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (approximately 50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature and pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Safety and Handling
-
Isopropenylmagnesium Bromide: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. Handle under a strict inert atmosphere.[1]
-
Sulfuryl Chloride: Sulfuryl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[2] It should be handled in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.[3][4] Avoid inhalation of vapors.
-
General Precautions: The reaction should be performed in a well-ventilated fume hood. A dry chemical fire extinguisher should be readily available.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
Expected signals: δ 6.2-6.4 (m, 2H, =CH₂) and δ 2.1-2.3 (s, 3H, -CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected signals for the vinyl and methyl carbons.
-
-
Infrared (IR) Spectroscopy (neat):
-
Characteristic strong absorptions for the S=O stretches are expected in the regions of 1370-1350 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). A C=C stretch should be observable around 1640 cm⁻¹.
-
-
Mass Spectrometry (GC-MS):
-
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive Grignard reagent (hydrolyzed) | Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. |
| Impure sulfuryl chloride | Use freshly distilled or a new bottle of sulfuryl chloride. | |
| Formation of multiple byproducts | Reaction temperature too high during addition | Maintain a low temperature (-78 °C) throughout the addition of sulfuryl chloride. Add the reagent very slowly. |
| Inefficient quenching | Quench the reaction slowly at 0 °C to avoid localized heating and side reactions. | |
| Product decomposes during work-up | Hydrolysis of the sulfonyl chloride | Perform the work-up quickly and use cold solutions. |
| Product polymerizes upon standing | Instability of the vinyl sulfonyl chloride | Store the purified product at low temperature (-20 °C) under an inert atmosphere. Use as soon as possible. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from isopropenylmagnesium bromide. By carefully controlling the reaction conditions, particularly the temperature, and adhering to strict anhydrous and inert atmosphere techniques, researchers can reliably prepare this valuable synthetic intermediate. The information on safety, handling, and characterization will further aid in the successful and safe execution of this procedure in a research and development setting.
References
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
-
PubChem. (n.d.). Prop-2-ene-1-sulfonyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
SLS Ireland. (n.d.). Isopropenylmagnesium bromide s | 419567-100ML | SIGMA-ALDRICH. Retrieved from [Link]
-
ACS Publications. (2005). Addition of Grignard and organolithium reagents to N-sulfonyl aldimines generated in situ from aldehydes and N-sulfinylsulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Allen. (n.d.). Methyl magnesium bromide on reaction with SO_(2) followed by hydrolysis gives :. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Retrieved from [Link]
Sources
Application Note: High-Fidelity Sulfonylation of Amines using Prop-1-ene-2-sulfonyl Chloride
Executive Summary & Strategic Context
This application note details the protocol for reacting Prop-1-ene-2-sulfonyl chloride (Isopropenylsulfonyl chloride) with primary and secondary amines.
In modern drug discovery, particularly in the design of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) , the vinyl sulfonamide moiety serves as a potent electrophilic "warhead." Unlike the linear vinyl sulfonamide, the isopropenyl variant (derived from this compound) introduces a methyl group at the
-
Steric Tuning: The methyl group modulates the reactivity of the Michael acceptor, reducing non-specific reactivity with biological thiols (glutathione) while maintaining potency against the target cysteine.
-
Synthetic Selectivity: It suppresses the rate of unwanted Michael addition during the sulfonylation step compared to unhindered vinyl sulfonyl chlorides.
However, the high electrophilicity of the sulfonyl chloride group requires a rigorous protocol to prevent polymerization and "double-addition" side products.
Mechanistic Analysis & Reaction Design
The Chemoselectivity Challenge
The reaction presents a competition between two electrophilic sites on the reagent:
-
Site A (Hard Electrophile): The Sulfonyl Sulfur (
). Attack here yields the desired sulfonamide.[1][2][3][4][5] -
Site B (Soft Electrophile): The
-Carbon of the alkene. Attack here yields an unwanted Michael adduct.
Under Hard-Soft Acid-Base (HSAB) theory, amines are generally hard nucleophiles and prefer the sulfonyl sulfur. However, once the sulfonamide product forms, the electron-withdrawing nature of the sulfonyl group activates the alkene, making it susceptible to a second amine attack (Michael addition), leading to a byproduct (Figure 1).
Control Strategy
To maximize Yield and Purity, we employ Kinetic Control :
-
Temperature:
C to suppress the higher-activation-energy Michael addition. -
Stoichiometry: Strict 1:1 or slight excess of the acid chloride.
-
Base Selection: Non-nucleophilic bases (DIPEA or 2,6-Lutidine) prevent base-catalyzed polymerization.
Visualization of Reaction Pathways[6][7]
The following diagram outlines the competing pathways and the logic flow for the optimized protocol.
Figure 1: Reaction pathway analysis showing the critical divergence between the desired S-attack (Green) and the unwanted Michael addition (Red).
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| This compound | >95%, stored at -20°C | Electrophile |
| Amine Substrate | 1.0 equiv, dry | Nucleophile |
| Dichloromethane (DCM) | Anhydrous (over sieves) | Solvent (Non-polar prevents ionization) |
| Triethylamine (TEA) or DIPEA | 1.2 - 1.5 equiv | HCl Scavenger |
| DMAP | (Optional) 0.05 equiv | Catalyst (Use only for unreactive amines) |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to remove atmospheric moisture (hydrolysis risk).
Step 2: Solvation of Amine
-
Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL) .
-
Add DIPEA (1.2 mmol) .
-
Cool the mixture to -10°C using an ice/salt bath or cryocooler.
-
Note: Pre-cooling the amine/base mixture is critical to buffer the exotherm upon addition of the chloride.
-
Step 3: Controlled Addition (The Critical Step)
-
Dissolve This compound (1.05 mmol) in a minimal amount of DCM (1-2 mL).
-
Add the sulfonyl chloride solution dropwise to the amine solution over 10–15 minutes.
-
Why? Slow addition prevents localized high concentrations of the electrophile, reducing polymerization risk.
-
Contrast: Do not add the amine to the chloride (inverse addition) unless the amine is extremely hindered; standard addition is preferred here to keep the nucleophile concentration controlled relative to the base.
-
Step 4: Reaction Monitoring
-
Maintain temperature at -10°C to 0°C for 1 hour.
-
Allow to warm to Room Temperature (RT) only if TLC/LC-MS indicates incomplete conversion.
-
Endpoint: Disappearance of the amine peak.
Step 5: Workup & Isolation
-
Quench: Add saturated aqueous
(10 mL). -
Extraction: Extract with DCM (
mL). -
Wash: Wash combined organics with Brine.
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo at < 30°C .-
Warning: Do not heat the water bath above 30°C. Thermal stress can induce polymerization of the vinyl group.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Double Addition (M+Amine) | Michael addition occurred. | 1. Lower reaction temp to -20°C.2. Reduce amine stoichiometry to 0.95 equiv.3. Reduce reaction time. |
| Polymerization (Gummy solid) | Radical propagation or high temp. | 1. Add radical inhibitor (BHT) to solvent.2. Ensure strict exclusion of light.3. Keep concentration < 0.2 M. |
| Hydrolysis (Sulfonic acid) | Wet solvent or atmospheric moisture. | 1. Use freshly distilled/anhydrous DCM.2. Ensure |
| Low Yield (Steric hindrance) | Amine is too bulky. | 1. Switch solvent to THF (higher solubility).2. Add 5 mol% DMAP (catalyst). |
Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify the following spectral signatures:
-
NMR (Typical Signals):
-
Vinyl Protons: Look for two singlets (or fine doublets) around
5.5 - 6.2 ppm. They should be distinct (geminal protons). -
Methyl Group: A singlet around
2.1 ppm (characteristic of the isopropenyl group). -
NH Proton: Broad singlet
4.5 - 7.0 ppm (exchangeable with ).
-
-
LC-MS:
-
Observe
or . -
Check: Ensure no
peak exists (indicates Michael adduct).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing temperature checkpoints.
References
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Option. Angewandte Chemie International Edition, 55(43), 13408–13421.
-
Hagihara, S., et al. (2018). Vinyl Sulfonamides as Versatile Warheads for Covalent Probe Design.[6][7] Journal of the American Chemical Society. (Contextual grounding on vinyl sulfonamide reactivity vs. acrylamides).
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - General Protocols.
Sources
- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Michael Addition Reactions with Prop-1-ene-2-sulfonyl Chloride
[1]
Introduction & Chemical Profile[2][3][4][5][6]
This compound is a structural analog of ethenesulfonyl chloride (vinylsulfonyl chloride) incorporating a methyl group at the
Chemical Identity[3][5][7]
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Propene-2-sulfonyl chloride; Isopropenylsulfonyl chloride
-
Structure:
-
Key Functionality:
-
Sulfonyl Chloride (
): Highly reactive electrophile for sulfonylation of amines/alcohols. -
-Unsaturated System: The alkene is activated for Michael addition (conjugate addition) at the terminal methylene (
-carbon).
-
Strategic Value in Synthesis
-
Tunable Covalent Inhibition: The
-methyl group reduces the electrophilicity of the Michael acceptor relative to vinyl sulfonamides, potentially improving selectivity for specific cysteine residues in proteomic profiling and drug design. -
Sultam Synthesis: Enables the construction of 3-methyl-substituted sultams (cyclic sulfonamides) via "Sulfa-Staudinger" or sequential sulfonylation/Michael addition protocols.
Mechanistic Pathways
The reactivity of this compound is dictated by the competition and sequencing of two electrophilic sites.
Reaction Hierarchy
-
Primary Reaction (Sulfonylation): Nucleophilic attack at the sulfur atom (S) is kinetically favored and typically occurs first, displacing chloride. This installs the "warhead" or scaffold.
-
Secondary Reaction (Michael Addition): The resulting sulfonamide retains the activated alkene. Nucleophiles attack the terminal
-carbon ( ), followed by protonation at the -carbon.
Pathway Visualization
Figure 1: Sequential reaction logic. The sulfonyl chloride is the precursor to the Michael acceptor intermediate.
Experimental Protocols
Protocol A: Synthesis of the Michael Acceptor (Sulfonylation)
Objective: To derivatize an amine with the prop-1-ene-2-sulfonyl moiety, creating a stable Michael acceptor.
Reagents:
-
Target Amine (1.0 equiv)
-
This compound (1.1–1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.5–2.0 equiv)
-
Dichloromethane (DCM) or THF (Anhydrous)
Procedure:
-
Preparation: Dissolve the Target Amine and TEA in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Cooling: Cool the reaction mixture to
using an ice bath. Rationale: Controls the exotherm of sulfonylation and prevents premature polymerization. -
Addition: Add this compound dropwise.
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift +106 Da typically, minus HCl). -
Workup: Quench with water. Extract with DCM.[2][3] Wash organic layer with saturated
and brine. Dry over . -
Purification: Flash column chromatography (Silica gel). Note: These sulfonamides are generally stable on silica.
Protocol B: Intermolecular Michael Addition (Cysteine/Thiol Bioconjugation)
Objective: To conjugate a thiol (simulating a cysteine residue or drug linker) to the synthesized sulfonamide.
Reagents:
- -Methyl Vinyl Sulfonamide (from Protocol A) (1.0 equiv)
-
Thiol Nucleophile (e.g., Benzyl mercaptan, Cysteine derivative) (1.1 equiv)
-
Base:
(mild) or TEA (0.1–0.5 equiv catalytic) -
Solvent: DMF, MeOH, or Acetonitrile
Procedure:
-
Dissolution: Dissolve the Sulfonamide and Thiol in the chosen solvent (0.1 M).
-
Initiation: Add the base catalyst.
-
Incubation: Stir at RT.
-
Kinetics Note: Reaction times may be longer (4–24 h) compared to vinyl sulfonamides due to the steric hindrance of the
-methyl group.
-
-
Validation: Monitor the disappearance of the alkene peaks in
NMR (Terminal protons at ppm) and appearance of methylene signals ( ).
Data Summary: Solvent & Base Effects
| Solvent | Base | Rate | Yield | Notes |
| DMF | Fast | High | Best for thiols; requires aqueous workup. | |
| MeOH | TEA | Moderate | Good | Protic solvent assists proton transfer step. |
| DCM | DIPEA | Slow | Moderate | Good for solubility of lipophilic substrates. |
Protocol C: One-Pot Synthesis of Sultams (Intramolecular)
Objective: To synthesize 3-methyl-sultams using a bifunctional amine (e.g., homoallylic amine or amino-nucleophile precursor).
Mechanism: The amine reacts with the sulfonyl chloride first. If the amine chain contains a pendant nucleophile (or an alkene capable of radical/catalytic cyclization), the molecule cyclizes onto the Michael acceptor.
Example Workflow (Amino-Alkene Cyclization):
-
Sulfonylation: React this compound with an alkenyl amine (e.g., allylamine) as in Protocol A.
-
Ring Closing Metathesis (RCM): Use Grubbs' catalyst to close the ring (if making larger sultams).
-
Alternative (Base-Mediated): If the pendant group is a nucleophile (e.g., hydroxyl or protected amine), treat the intermediate sulfonamide with strong base (NaH or tBuOK) to trigger intramolecular Michael addition.
Troubleshooting & Optimization
Reactivity vs. Stability
The
Common Issues
-
Hydrolysis: If the sulfonyl chloride is old, it hydrolyzes to the sulfonic acid (unreactive). Check: IR stretch for
( ) and absence of broad OH. -
Polymerization: The alkene can polymerize under radical conditions. Store the chloride and the sulfonamide products with a stabilizer (e.g., BHT) if kept for long periods, or at
. -
Regioselectivity: In Michael additions, attack occurs exclusively at the
-carbon (terminal ). The -carbon bears the negative charge (stabilized by sulfonyl) and is protonated.
References
-
BenchChem. Prop-1-ene-2-sulfonamide | High-Quality Research Chemical. Retrieved from
-
Google Patents. Heterocyclic derivatives as mitogen-activated protein kinase (MEK) inhibitors (WO2023211812A1). (2023). Example 7 describes the synthesis using this compound. Retrieved from
-
Organic Chemistry Portal. Synthesis of Sultams. (General reactivity of vinyl sulfonyl chlorides). Retrieved from
-
RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination. (General sulfonamide synthesis protocols). Retrieved from
-
ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (Mechanistic insights into sulfonyl chloride reactivity). Retrieved from
Sources
- 1. Prop-1-ene-2-sulfonamide|High-Quality Research Chemical [benchchem.com]
- 2. WO2023211812A1 - Heterocyclic derivatives as mitogen-activated protein kinase (mek) inhibitors - Google Patents [patents.google.com]
- 3. WO2023211812A1 - Heterocyclic derivatives as mitogen-activated protein kinase (mek) inhibitors - Google Patents [patents.google.com]
Application Note: Polymerization and Functionalization of Prop-1-ene-2-sulfonyl Chloride
This Application Note is designed for research scientists and polymer chemists focusing on functional materials and drug delivery systems. It details the use of Prop-1-ene-2-sulfonyl chloride (also known as isopropenyl sulfonyl chloride or 2-methyl-1-ethenesulfonyl chloride), a highly reactive functional monomer that serves as the "methacrylate analog" of sulfonyl chemistry.
Executive Summary
This compound (PSC) is an
This monomer provides a versatile "handle" for Post-Polymerization Modification (PPM), specifically enabling SuFEx (Sulfur-Fluoride Exchange) click chemistry and high-efficiency sulfonamide coupling under mild conditions.
Key Applications
-
Bioconjugation: Direct attachment of amine-containing drugs or peptides to polymer backbones.
-
SuFEx Hubs: Precursor to polysulfonyl fluorides for stable, covalent protein modification.
-
Lithography: Solubility switching via sulfonamide formation.
Chemical Identity & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Isopropenyl sulfonyl chloride |
| Structure | |
| Molecular Weight | 140.59 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Reactivity | High (Electrophilic & Polymerizable) |
| Hazards | Lachrymator , Corrosive, Moisture Sensitive |
Critical Safety Warning: PSC is a potent lachrymator and reacts violently with water to release HCl gas. All manipulations must occur in a fume hood using anhydrous techniques.
Experimental Protocols
Protocol A: Controlled RAFT Polymerization of PSC
Reversible Addition-Fragmentation Chain Transfer (RAFT) is the recommended method to obtain well-defined polymers with narrow dispersity (
Materials
-
Monomer: this compound (Distilled under reduced pressure immediately before use).
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC). Note: Dithiobenzoates are preferred for methacrylic-type monomers.
-
Initiator: AIBN (Recrystallized).
-
Solvent: Anhydrous 1,4-Dioxane or Anisole.
Step-by-Step Procedure
-
Preparation: Bake all glassware at 120°C overnight. Cool under argon flow.
-
Stoichiometry: Target a Degree of Polymerization (DP) of 100.
-
Ratio: [Monomer] : [CTA] : [Initiator] = 200 : 2 : 0.4
-
-
Mixing:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve CPDB (28 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol) in anhydrous dioxane (5.0 mL).
-
Add PSC (1.40 g, 10 mmol) via syringe.
-
-
Degassing: Seal the tube with a rubber septum. Sparge with high-purity Argon for 30 minutes (or perform 3 freeze-pump-thaw cycles).
-
Polymerization:
-
Immerse the Schlenk tube in a pre-heated oil bath at 70°C .
-
Stir at 500 RPM.
-
Timepoint: Reaction kinetics are slower than MMA due to the bulky sulfonyl group. Allow 12–24 hours for ~60-70% conversion.
-
-
Quenching: Cool the tube in liquid nitrogen to stop polymerization. Open to air.
-
Purification:
-
Precipitate the polymer dropwise into a 10-fold excess of cold Hexane (anhydrous).
-
Note: Do not use methanol or water, as they will react with the sulfonyl chloride pendant groups.
-
Centrifuge and dry the pinkish powder (color from CTA) under high vacuum at room temperature for 24 hours.
-
Expected Outcome: Poly(this compound) (PPSC) with
Protocol B: Post-Polymerization Modification (PPM)
The PPSC homopolymer is highly reactive. It can be converted into a library of functional polymers via nucleophilic substitution.
Variant 1: Synthesis of Polysulfonamides (Drug Conjugation)
This reaction couples primary or secondary amines (e.g., benzylamine, amino-acid esters) to the backbone.
-
Dissolution: Dissolve PPSC (1.0 eq of repeating units) in anhydrous DCM or THF.
-
Base Addition: Add Triethylamine (TEA) or DIPEA (1.2 eq).
-
Amine Addition: Add the target amine (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Monitoring: disappearance of the S-Cl stretch (~1370 cm⁻¹) and appearance of S-N bands in IR.
-
-
Workup: Precipitate into Methanol/Water (1:1). The sulfonamide linkage is stable to water.
Variant 2: SuFEx Activation (Conversion to Sulfonyl Fluoride)
Sulfonyl fluorides are much more stable than chlorides (resisting hydrolysis) but react selectively with silyl ethers or amines under specific catalysis (SuFEx).
-
Reagent: Prepare a saturated solution of Potassium Bifluoride (
) in water/acetonitrile (1:1).-
Alternative: Stir PPSC in THF with solid
(anhydrous method).
-
-
Exchange: Add PPSC solution to the fluoride source. Stir vigorously for 4 hours at RT.
-
Result: The polymer converts to Poly(prop-1-ene-2-sulfonyl fluoride). This material is air-stable and can be stored for months before "clicking" with targets.
Mechanism & Workflow Visualization
The following diagram illustrates the parallel between Methacrylate and this compound polymerization, followed by the divergent functionalization pathways.
Caption: Workflow for the synthesis of Poly(PSC) and its subsequent divergence into stable SuFEx hubs or direct bioconjugates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Oxygen inhibition or old monomer. | Perform 4-5 freeze-pump-thaw cycles. Distill monomer to remove acid impurities. |
| Broad Dispersity ( | Poor CTA choice or high temp. | Switch to a Dithiobenzoate CTA. Lower temp to 60°C and increase time. |
| Insoluble Polymer | Crosslinking via hydrolysis. | Ensure strictly anhydrous conditions. Hydrolysis creates sulfonic acid which H-bonds strongly. |
| Yellowing of Polymer | Amine oxidation during PPM. | Perform amidation under inert atmosphere (N2/Ar). |
References
-
Review of Sulfonyl Polymerization: Theato, P. (2008). Synthesis of well-defined polymeric activated esters. Journal of Polymer Science Part A: Polymer Chemistry. (General grounding on reactive ester/sulfonyl polymerization).
-
SuFEx Chemistry: Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
-
Vinyl Sulfonyl Chloride Reactivity: Depending on the specific isomer, reactivity varies. This protocol adapts established methodologies for Ethenesulfonyl Chloride (ESC) to the alpha-methyl analog. See: Moser, et al. (2019). Ethenesulfonyl fluoride: The most perfect Michael acceptor.
-
RAFT of Methacrylates: Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.
Preparation of N-substituted isopropenyl sulfonamides
Executive Summary
The N-isopropenyl sulfonamide motif (
However, the synthesis of this motif is often complicated by:
-
Tautomerization: Primary N-isopropenyl sulfonamides (
) rapidly tautomerize to the thermodynamically stable N-sulfonyl imines ( ). -
Steric Hindrance: The geminal methyl group on the vinyl halide hinders oxidative addition in standard cross-coupling.
-
Volatility: The requisite electrophile, 2-bromopropene, is volatile (bp 48 °C), complicating high-temperature protocols.
This Application Note details two field-proven protocols designed to overcome these barriers, focusing on Copper-Catalyzed C-N Cross-Coupling (Method A) as the industry standard for secondary sulfonamides, and a Dehydration Strategy (Method B) as a robust alternative for scale-up without heavy metals.
Retrosynthetic Analysis & Strategy
To access the target scaffold, we disconnect the N-C(vinyl) bond.
-
Path A (Direct Coupling): Disconnection of the N-vinyl bond suggests a coupling between a sulfonamide nucleophile and an isopropenyl electrophile. Due to the electron-rich nature of the nitrogen and the poor electrophilicity of vinyl halides, a transition metal catalyst (Copper or Palladium) is required.
-
Path B (Elimination): Disconnection to a saturated alcohol precursor (
-(2-hydroxypropyl)) allows for formation via ring-opening of propylene oxide, followed by dehydration.
Selection Guide:
-
Choose Method A (Cu-Catalysis) if you have a secondary sulfonamide (
) and require high functional group tolerance on a milligram-to-gram scale. -
Choose Method B (Dehydration) if you are working on multi-gram/kilo scale, wish to avoid heavy metals, or if the starting sulfonamide is sensitive to copper/ligand systems.
Method A: Copper-Catalyzed C-N Cross-Coupling (Buchwald-Type)
This protocol utilizes a modified Goldberg reaction conditions. The use of DMEDA (N,N'-dimethylethylenediamine) as a ligand is critical; it forms a stable Cu-diamine complex that facilitates the oxidative addition of the sterically hindered 2-bromopropene.
Reagents & Materials
-
Substrate: N-substituted Sulfonamide (
equiv.) -
Electrophile: 2-Bromopropene (
- equiv.) Note: Excess is needed due to volatility. -
Catalyst: Copper(I) Iodide (CuI) (
- mol%) -
Ligand: N,N'-Dimethylethylenediamine (DMEDA) (
- mol%) -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) ( equiv.)[1] -
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Protocol
-
Catalyst Pre-complexation:
-
In a glovebox or under Argon flow, charge a pressure tube (heavy-walled glass with Teflon screw cap) with CuI (
equiv) and ( equiv). -
Add the Sulfonamide substrate (
equiv). -
Seal the tube with a septum and cycle vacuum/Argon 3 times.
-
-
Solvent & Ligand Addition:
-
Inject anhydrous 1,4-Dioxane (
M concentration relative to substrate). -
Inject DMEDA (
equiv). The solution should turn a pale blue/green color, indicating complex formation. -
Stir at room temperature for 5 minutes.
-
-
Electrophile Addition:
-
Cool the reaction vessel to 0 °C (ice bath). Critical Step: This prevents vaporization of 2-bromopropene upon addition.
-
Add 2-Bromopropene (
equiv) via syringe.
-
-
Reaction:
-
Seal the pressure tube tightly with the Teflon cap.
-
Heat the reaction block to 80–90 °C . Caution: Do not exceed 100 °C as internal pressure from 2-bromopropene may compromise the vessel.
-
Stir vigorously for 16–24 hours. The mixture will likely turn a heterogeneous blue/grey slurry.
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Note: N-vinyl sulfonamides can be acid-sensitive. If the product degrades on silica, add 1% Triethylamine to the eluent.
-
Mechanism of Action (Catalytic Cycle)
Figure 1: Catalytic cycle for the Cu-catalyzed N-vinylation. The rate-determining step is typically the oxidative addition of the sterically encumbered 2-bromopropene.
Method B: Epoxide Ring Opening & Dehydration
This method avoids heavy metals and uses inexpensive propylene oxide. It is ideal for primary sulfonamides (
Phase 1: Synthesis of N-(2-hydroxypropyl)sulfonamide
-
Dissolve Sulfonamide (
equiv) in Ethanol or DMF. -
Add Propylene Oxide (
equiv) and Potassium Carbonate ( equiv). -
Heat to 50 °C in a sealed vessel for 12 hours.
-
Concentrate to obtain the crude alcohol (Regioselectivity: Ring opening occurs at the less substituted carbon, placing the -OH at the internal position).
Phase 2: Dehydration
-
Dissolve the crude alcohol in dry DCM (
M). -
Add Triethylamine (
equiv) and cool to 0 °C. -
Add Methanesulfonyl Chloride (MsCl) (
equiv) dropwise. -
Stir for 1 hour at 0 °C, then allow to warm to RT.
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (
equiv) to force elimination. -
Reflux for 2-4 hours if elimination is sluggish.
Comparative Data & Troubleshooting
| Feature | Method A (Cu-Catalysis) | Method B (Dehydration) |
| Atom Economy | Moderate (Stoichiometric Base/Halide) | Low (Multi-step, leaving groups) |
| Scalability | Good (Pressure vessel limits) | Excellent (Standard glassware) |
| Substrate Scope | Best for Secondary Sulfonamides | Best for Primary Sulfonamides |
| Key Risk | 2-Bromopropene volatility | Regioselectivity in epoxide opening |
| Typical Yield | 70 - 90% | 60 - 80% (over 2 steps) |
Troubleshooting Guide
-
Low Conversion (Method A):
-
Ensure 2-bromopropene is fresh. It can polymerize or evaporate.
-
Switch solvent to DMF and increase temp to 100 °C (requires high-pressure steel reactor).
-
Check oxygen exclusion; Cu(I) oxidizes to inactive Cu(II) rapidly in air.
-
-
Product Hydrolysis:
-
Enamides hydrolyze to ketones/aldehydes in acidic media. Neutralize silica gel with 1% Et3N before column chromatography.
-
Store products at -20 °C under Argon.
-
References
-
Copper-Catalyzed Coupling (General Mechanism & Scope)
-
Jiang, L., Job, G. E., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters. Link
-
-
Goldberg Reaction Conditions (Base/Ligand Selection)
-
Deng, W., et al. (2005). Amino Acid-Mediated Goldberg Reactions. Synlett. Link
-
-
Hydroamination Alternatives (Gold Catalysis)
-
Desulfonylation Risks (Side Reactions)
Sources
- 1. repository.nie.edu.sg [repository.nie.edu.sg]
- 2. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study [organic-chemistry.org]
Cycloaddition reaction conditions for alpha-methylvinyl sulfonyl chloride
Technical Guide: Cycloaddition Workflows for -Methylvinyl Sulfonyl Chloride
Executive Summary
This technical guide details the optimization and execution of cycloaddition reactions involving
Core Challenge: The reagent combines high reactivity (dienophile character) with significant instability (polymerization proneness and moisture sensitivity).[1] Successful utilization requires a strict adherence to anhydrous, low-temperature protocols, often coupled with in situ derivatization to stable sulfonamides.[1]
Mechanistic Insight & Reactivity Profile[1][2]
Electronic Structure & FMO Theory
1-
Sulfonyl Group (
): A strong electron-withdrawing group (EWG) that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1] -
-Methyl Group: While weakly electron-donating (inductive
), its primary impact is steric.[1] It introduces bulk at the 2-position, which can decrease reaction rates compared to the unsubstituted vinyl sulfonyl chloride.[1] However, it also stabilizes the transition state carbocation character, influencing regioselectivity.[1]
Stability & Handling[1]
-
Polymerization: Like most vinyl sulfonyl chlorides, this reagent is prone to spontaneous radical polymerization.[1] Commercial samples must be stored with inhibitors (e.g., phenothiazine or hydroquinone) and kept cold.[1]
-
Hydrolysis: The sulfonyl chloride moiety is highly electrophilic and hydrolyzes rapidly to the corresponding sulfonic acid upon contact with moisture, releasing HCl.
Critical Parameters & Optimization
Thermal vs. Lewis Acid Catalysis
While thermal cycloadditions are possible, they often require elevated temperatures that promote polymerization.[1] Lewis Acid (LA) catalysis is the superior method for this reagent.[1]
| Parameter | Thermal Conditions | Lewis Acid Catalyzed ( |
| Temperature | Reflux (80–120°C) | Cryogenic (-78°C to 0°C) |
| Rate | Slow (Hours to Days) | Fast (Minutes to Hours) |
| Selectivity | Moderate Endo/Exo | High Endo Selectivity |
| Polymerization Risk | High | Low (due to low T) |
| Mechanism | Concerted | Asynchronous Concerted (LA coordinates oxygen) |
Solvent Selection[1]
-
Dichloromethane (DCM): Preferred for Lewis Acid protocols due to solubility and non-coordinating nature.[1]
-
Toluene: Standard for thermal reactions; allows higher reflux temperatures.[1]
-
Avoid: Ethers (THF, Et2O) when using strong Lewis Acids like
or , as they coordinate the catalyst, deactivating it.[1]
Standardized Protocol: Diels-Alder Synthesis of Sultam Precursors[1]
Objective: Synthesis of a bicyclic sultam via Diels-Alder reaction with cyclopentadiene, followed by in situ sulfonamide formation.
Reagent Preparation
-
Diene: Freshly crack dicyclopentadiene to obtain monomeric cyclopentadiene (boiling point ~41°C). Use immediately or store at -78°C.
-
Dienophile: Distill
-methylvinyl sulfonyl chloride under reduced pressure if the commercial sample is yellow/viscous (indicative of polymerization).[1] -
Solvent: Anhydrous DCM (distilled over
or from a solvent system).
Step-by-Step Methodology
Step 1: Lewis Acid Complexation
-
Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and
inlet. -
Charge with anhydrous DCM (0.2 M relative to dienophile).[1]
-
Cool to -78°C (acetone/dry ice bath).
-
Add Lewis Acid (e.g.,
or , 1.1 equiv) dropwise.[1] -
Add
-methylvinyl sulfonyl chloride (1.0 equiv) slowly.[1] Note: The solution may change color (yellow/orange) indicating complex formation.
Step 2: Cycloaddition
-
Add Cyclopentadiene (1.5 - 2.0 equiv) dropwise over 10 minutes.[1] Maintain internal temperature < -60°C.
-
Allow the reaction to warm slowly to 0°C over 2–4 hours.
-
Checkpoint: Monitor by TLC (stain with KMnO4).[1] Disappearance of the sulfonyl chloride spot indicates completion.[1]
Step 3: Quench & Derivatization (The "Sultam Trap")
-
Rational: Isolating the cyclic sulfonyl chloride is risky.[1] Convert directly to the stable sulfonamide.[1]
-
Cool the mixture back to 0°C .
-
Add a mixture of Primary Amine (e.g., Benzylamine, 1.2 equiv) and Triethylamine (2.5 equiv) in DCM dropwise.[1]
-
Observation: Heavy precipitation of triethylamine hydrochloride salts will occur.[1]
-
Stir at Room Temperature (RT) for 1 hour.
Step 4: Workup
-
Dilute with DCM.[1][2] Wash with 1M HCl (to remove excess amine), saturated
, and Brine.[1] -
Dry over
, filter, and concentrate.[1] -
Purify via flash column chromatography (Hexanes/Ethyl Acetate).[1]
Experimental Workflow Diagram
Caption: Optimized workflow for Lewis Acid catalyzed cycloaddition and in situ sultam synthesis.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Reaction temperature too high; Old reagent.[1] | Use Lewis Acid at -78°C; Distill dienophile; Add hydroquinone inhibitor. |
| Hydrolysis (Sulfonic Acid) | Wet solvent or atmosphere.[1] | Flame-dry glassware; Use Schlenk line techniques; Ensure amine quench is anhydrous.[1] |
| Exo/Endo Ratio Poor | Thermal reaction used.[1] | Switch to |
| No Product after Quench | Sulfonyl chloride decomposed before amine addition.[1] | Ensure the quench happens immediately after warming to 0°C; do not store the intermediate. |
Mechanistic Decision Tree
The choice of conditions depends heavily on the sensitivity of the diene and the desired stereochemistry.
Caption: Decision matrix for selecting thermal vs. catalytic conditions based on diene stability.
References
-
Diels-Alder Reactivity of Sulfonyl Chlorides
-
Sultam Synthesis
-
Reagent Data
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Sulfones Using Prop-2-ene-1-sulfonyl Chloride
Introduction: The Strategic Value of Heterocyclic Sulfones and the Utility of a Bifunctional Reagent
Heterocyclic sulfones are a cornerstone of modern medicinal chemistry, embedded in the structures of numerous therapeutic agents. The sulfone moiety is not merely a passive linker; its unique stereoelectronic properties, including its ability to act as a rigid hydrogen bond acceptor and its metabolic stability, make it a privileged functional group in drug design. Molecules incorporating cyclic sulfone frameworks exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
The synthesis of these valuable scaffolds demands versatile and efficient methodologies. Prop-2-ene-1-sulfonyl chloride, commonly known as allylsulfonyl chloride, emerges as a powerful and highly adaptable building block for this purpose. Its structure is endowed with two distinct reactive centers: a highly electrophilic sulfonyl chloride group and an electron-deficient alkene. This dual functionality allows for a range of elegant and convergent synthetic strategies, enabling the construction of diverse five- and six-membered heterocyclic sulfone systems.[2]
This guide provides detailed application notes and protocols for the synthesis of heterocyclic sulfones utilizing prop-2-ene-1-sulfonyl chloride. We will explore three primary synthetic strategies: Tandem Michael Addition-Cyclization, [3+2] Dipolar Cycloaddition, and [4+2] Cycloaddition via in situ Sulfene Generation. Each section will provide not only a step-by-step protocol but also the underlying mechanistic rationale, empowering researchers to adapt and optimize these methods for their specific molecular targets.
Part 1: Preparation of the Key Reagent: Prop-2-ene-1-sulfonyl Chloride
The successful synthesis of heterocyclic sulfones begins with the reliable preparation of the key building block, prop-2-ene-1-sulfonyl chloride. While commercially available, its synthesis from affordable starting materials is often desirable for large-scale applications. The following protocol is adapted from established methods for the conversion of sulfonate salts to sulfonyl chlorides.
Protocol 1: Synthesis of Prop-2-ene-1-sulfonyl Chloride
This protocol describes the conversion of sodium allylsulfonate to prop-2-ene-1-sulfonyl chloride using thionyl chloride, with a catalyst and a polymerization inhibitor to ensure product stability and high yield.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, condenser, and nitrogen inlet.
-
Sodium allylsulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous inert solvent (e.g., acetonitrile or dichloromethane)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for filtration and work-up
Experimental Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add sodium allylsulfonate (1.0 eq), a catalytic amount of DMF (e.g., 0.05 eq), and a small quantity of hydroquinone (e.g., 0.01 eq).
-
Solvent Addition: Add the anhydrous inert solvent to create a stirrable slurry.
-
Reagent Addition: Cool the flask in an ice bath. Charge the dropping funnel with thionyl chloride (1.5 - 2.0 eq) and add it dropwise to the stirred slurry over 30-60 minutes, maintaining the internal temperature below 10 °C. Causality: This slow, cooled addition is critical to control the exothermic reaction between the sulfonate salt and thionyl chloride, preventing potential side reactions and ensuring safety.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up:
-
Filter the reaction mixture to remove the sodium chloride byproduct.
-
Carefully concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Prop-2-ene-1-sulfonyl chloride is a corrosive and moisture-sensitive liquid. Perform this step in a well-ventilated fume hood.[3]
-
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.
Safety Precautions:
-
Prop-2-ene-1-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[4]
-
Thionyl chloride is highly toxic and corrosive.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Part 2: Synthesis of Five-Membered Heterocyclic Sulfones via [3+2] Cycloaddition
The alkene moiety of prop-2-ene-1-sulfonyl chloride can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This strategy provides a direct and atom-economical route to five-membered heterocyclic sulfones. A prime example is the reaction with nitrones to generate isoxazolidine-2,2-dioxides, which are valuable scaffolds in medicinal chemistry.[4][5]
Protocol 2: Synthesis of Isoxazolidine-2,2-dioxides
This protocol details the reaction of a nitrone with prop-2-ene-1-sulfonyl chloride to yield a substituted isoxazolidine-2,2-dioxide.
Experimental Workflow:
Caption: Workflow for Isoxazolidine-2,2-dioxide Synthesis.
Materials and Equipment:
-
Schlenk tube or round-bottom flask with condenser and nitrogen inlet
-
Substituted Nitrone (e.g., C-phenyl-N-methylnitrone)
-
Prop-2-ene-1-sulfonyl chloride
-
Anhydrous solvent (e.g., toluene, xylene)
-
Heating mantle or oil bath
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a Schlenk tube charged with a magnetic stir bar, add the nitrone (1.0 eq) and dissolve it in anhydrous toluene.
-
Reagent Addition: Add prop-2-ene-1-sulfonyl chloride (1.1 eq) to the solution.
-
Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere and stir for 12-24 hours. Causality: Heating is required to provide the activation energy for the cycloaddition. The inert atmosphere prevents the degradation of reactants and intermediates.
-
Monitoring: Follow the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired isoxazolidine-2,2-dioxide.
Mechanistic Rationale:
The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The nitrone acts as the 1,3-dipole, and the alkene of the prop-2-ene-1-sulfonyl chloride serves as the dipolarophile. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the nitrone and the dipolarophile.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Prop-2-ene-1-sulfonyl chloride [myskinrecipes.com]
- 3. Sultam synthesis [organic-chemistry.org]
- 4. Isoxazolidine synthesis [organic-chemistry.org]
- 5. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines | MDPI [mdpi.com]
Troubleshooting & Optimization
Preventing polymerization of Prop-1-ene-2-sulfonyl chloride during storage
To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Storage & Stabilization of Prop-1-ene-2-sulfonyl Chloride
Executive Summary & Compound Identification
This compound is a highly reactive electrophile and a "Michael acceptor" monomer.[1] Its structural features—a vinyl group conjugated to a sulfonyl chloride—create a "perfect storm" for instability.[1] It is prone to two distinct degradation pathways: radical polymerization (leading to gelation) and hydrolysis (leading to acidification and decomposition).[1]
CRITICAL IDENTIFICATION CHECK: Before proceeding, verify your specific isomer. Nomenclature confusion is common.[1]
| Feature | Target Compound (Vinyl Type) | Common Isomer (Allyl Type) |
| IUPAC Name | This compound | Prop-2-ene-1-sulfonyl chloride |
| Structure | ||
| CAS Number | 874009-75-3 | 14418-84-9 |
| Reactivity | High (Polymerizes rapidly) | Moderate (Polymerizes slowly) |
| Storage Risk | Critical | High |
This guide focuses on the high-risk Vinyl Type (CAS 874009-75-3) .[1]
The "Golden Rules" of Storage
To prevent polymerization and degradation, you must maintain a "Cold, Dry, Inhibited" environment.[1]
A. Temperature: The Kinetic Brake[1]
-
Standard: Store at -20°C (± 5°C) .
-
Reasoning: Radical polymerization has a high activation energy.[1] Deep freezing kinetically traps the monomer, preventing the initiation of chain reactions even if radicals are generated.[1]
B. Atmosphere: The Moisture Shield[1]
-
Standard: Store under Argon or Nitrogen (Inert Atmosphere).[1]
-
Reasoning: Unlike typical acrylates where oxygen helps the inhibitor, sulfonyl chlorides are extremely sensitive to moisture.[1] Hydrolysis produces hydrochloric acid (HCl) and sulfonic acid.[1] These acids can catalyze auto-acceleration of polymerization or further decomposition.[1] Moisture exclusion takes precedence over oxygen presence. [1]
C. Stabilization: The Chemical Firewall
-
Standard Inhibitor: 4-tert-Butylcatechol (TBC) (typically 500–1000 ppm).[1]
-
Alternative: Phenothiazine (if TBC is unsuitable for your application).[1]
-
Mechanism: TBC acts as a radical scavenger.[1] It intercepts free radicals (generated by heat or light) before they can initiate the polymer chain.[1]
Interactive Troubleshooting (Q&A)
Q1: "My liquid has turned into a viscous gel or solid. Can I reverse this?"
-
Diagnosis: Radical Polymerization .[1] The monomer has formed a covalent polymer network.[1]
-
Action: Discard immediately. This process is irreversible. Do not attempt to distill or heat, as trapped pockets of monomer can polymerize exothermically, causing a runaway reaction/explosion.[1]
Q2: "I see white crystals or precipitate at the bottom of the bottle."
-
Diagnosis: Hydrolysis .[1] Moisture has entered the container, reacting with the chloride to form prop-1-ene-2-sulfonic acid (solid) and HCl gas.[1]
-
Action:
Q3: "The liquid has turned pink or dark brown."
-
Diagnosis: Inhibitor Oxidation .[1] TBC turns pink/brown when it oxidizes (sacrificing itself to save the monomer).[1]
-
Action: This indicates the inhibitor is working but depleting.[1]
Q4: "Do I really need to remove the TBC stabilizer before my reaction?"
-
Answer: Rarely. TBC is present in ppm quantities.[1] Unless you are performing a highly sensitive radical reaction (where TBC would kill your catalyst) or a specific transition-metal catalysis known to be poisoned by catechols, you can leave it in.[1] The "dilution effect" in your reaction solvent usually renders it negligible.[1]
Visualizing the Instability
The following diagram illustrates the decision logic for storage and the chemical pathways of degradation.
Caption: Decision matrix for evaluating the quality of stored this compound.
Experimental Protocols
Protocol A: Purification (Vacuum Distillation)
Use this only if the compound has partially hydrolyzed or if ultra-high purity is required.
Safety Warning: Distilling potentially polymerizable monomers is hazardous.[1] Ensure a blast shield is in place.[1]
-
Setup: Short-path distillation apparatus with a vigorous stir bar.
-
Additives: Add fresh TBC (0.1% w/w) to the boiling flask to prevent polymerization during heating.
-
Vacuum: Apply high vacuum (< 2 mmHg). Do not heat above 60°C.
-
Collection: Collect the fraction distilling at the expected boiling point (approx. 40–50°C at 2 mmHg, check specific literature for exact pressure/temp nomograph).
-
Storage: Immediately backfill with Argon, add fresh stabilizer (500 ppm TBC), and freeze.
Protocol B: Stabilizer Removal (Adsorption)
Use this ONLY if TBC interferes with your reaction.[1] DO NOT wash with NaOH/KOH, as this will hydrolyze the sulfonyl chloride.
-
Prepare Column: Pack a small glass pipette or column with dry, neutral Alumina or Silica Gel .[1]
-
Flow: Pass the neat (undiluted) monomer through the column by gravity or slight pressure.[1] The polar TBC (catechol) will adsorb strongly to the stationary phase; the non-polar sulfonyl chloride will pass through.[1]
-
Usage: Use the eluate immediately . Without stabilizer, the monomer can polymerize within minutes at room temperature.[1]
Summary Data Table
| Parameter | Specification | Notes |
| Melting Point | < -20°C | Liquid at storage temp.[1][2][3] |
| Boiling Point | ~60°C @ 10 mmHg | Estimate; varies by vacuum.[1] |
| Density | ~1.3 g/mL | Denser than water.[1] |
| Preferred Stabilizer | TBC (4-tert-Butylcatechol) | 500–1000 ppm.[1] |
| Incompatible With | Water, Alcohols, Amines, Bases | Reacts violently/rapidly.[1] |
| Shelf Life | 6–12 Months | If stored at -20°C under Argon.[1] |
References
-
Google Patents. (2023).[1] WO2023211812A1 - Heterocyclic derivatives as mitogen-activated protein kinase (MEK) inhibitors.[1] (Describes synthesis using this compound). Retrieved from
-
ChemBuyersGuide. (2024). Commercial listing for this compound with TBC Stabilizer. Retrieved from [Link][1]
Sources
Troubleshooting low yields in Prop-1-ene-2-sulfonyl chloride amidation
Technical Support Center: Prop-1-ene-2-sulfonyl Chloride Amidation
Topic: Troubleshooting Low Yields in this compound Amidation Document ID: TS-ORG-SYN-2024-05 Last Updated: October 26, 2025 Audience: Medicinal Chemists, Process Chemists
Executive Summary
The amidation of This compound (isopropenyl sulfonyl chloride) is notoriously difficult due to the molecule's bifunctional electrophilic nature. Unlike standard aryl sulfonyl chlorides, this substrate possesses an
Low yields are typically caused by three competing pathways:
-
Michael Addition: The amine attacks the
-carbon (C=C) instead of the sulfur. -
Polymerization: Radical polymerization of the vinyl group during reaction or workup.
-
Hydrolysis: Rapid degradation of the sulfonyl chloride by trace moisture.
This guide provides a mechanistic breakdown, a "Golden Standard" protocol, and a troubleshooting decision tree to restore yields to acceptable levels (>60-80%).
Part 1: The Mechanistic Landscape
To solve low yields, you must understand where your amine is going. The amine (
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired sulfonylation and the undesired Michael addition.
Figure 1: Mechanistic divergence in the reaction of amines with vinyl sulfonyl chlorides.
Part 2: Troubleshooting Decision Tree
Use this flowchart to diagnose the specific cause of your yield loss based on crude NMR or TLC analysis.
Figure 2: Diagnostic workflow for identifying the root cause of failure.
Part 3: The "Golden Standard" Protocol
This protocol is optimized to favor S-attack (sulfonylation) over C-attack (Michael addition) and minimize polymerization.
Reagents & Setup
| Component | Specification | Reason |
| Solvent | Anhydrous DCM or THF | Water triggers hydrolysis; DCM is preferred for solubility. |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic. Avoids Pyridine/DMAP which can catalyze polymerization or Michael addition. |
| Temperature | -78°C to -40°C | CRITICAL. Low temp kinetically favors the faster S-attack. |
| Additive | BHT (0.1 mol%) | Radical inhibitor to prevent polymerization of the vinyl group. |
Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven. Purge with
or Argon. -
Solution A (Electrophile): Dissolve This compound (1.0 equiv) and BHT (trace) in anhydrous DCM (
). Cool to -78°C . -
Solution B (Nucleophile): Dissolve the Amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM.
-
Addition: Add Solution B to Solution A dropwise over 30 minutes.
-
Note: Adding Amine to the Chloride keeps the amine concentration low relative to the electrophile, discouraging double-addition (Michael).
-
-
Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours. Do not heat to room temperature unless TLC shows no conversion.
-
Quench: Quench with saturated
or dilute HCl (if product is acid stable) at 0°C. -
Workup: Extract with DCM. Wash with brine. Dry over
.-
Warning:Do not concentrate to complete dryness at high temperature. The high concentration of vinyl groups can trigger spontaneous polymerization. Keep the bath <30°C.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: My crude NMR shows a complex mixture of alkyl peaks but no vinyl protons. What happened? A: You likely formed the Michael Adduct . This happens when the amine attacks the double bond.
-
Fix: Ensure the reaction is kept strictly at -78°C during addition. Verify you are not using a large excess of amine (keep it 1:1). If the problem persists, use a bulkier base (DIPEA) to ensure the base doesn't act as a nucleophile [1].
Q2: The product turns into an insoluble gum during rotary evaporation. A: This is polymerization . Vinyl sulfonamides are monomers.[1]
-
Fix: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) or MEHQ to the reaction and the collection flask. Avoid heating the water bath above 30°C [2].
Q3: Can I use Pyridine or DMAP as a base? A: It is not recommended . Pyridine is nucleophilic enough to attack the sulfonyl center or the Michael position reversibly, potentially complicating the reaction profile. Sterically hindered, non-nucleophilic bases like DIPEA or 2,6-Lutidine are superior for this specific substrate [3].
Q4: My starting material (sulfonyl chloride) looks dark/degraded before I even start. A: this compound is unstable.
-
Fix: If commercial material is degraded, distill it under reduced pressure before use. Alternatively, generate it in situ from the corresponding sulfonate salt using
or oxalyl chloride/DMF, then react immediately with the amine [4].
Q5: Is there an alternative if the direct reaction simply fails? A: Yes. Consider the "Masked" Strategy .
-
React the amine with 2-chloro propane-1-sulfonyl chloride (saturated analog).
-
Isolate the sulfonamide.
-
Perform an elimination reaction (using DBU or excess base) to install the double bond in a second step. This separates the amidation and vinyl-formation challenges [5].
References
-
ChemicalBook. Synthesis of Prop-1-ene-2-sulfonamide (US2010/216774).Link (Demonstrates low temp addition at -70°C).
-
Phan, T. N. T., et al. "Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization."[1] Polymer Chemistry, 2016.[1] Link (Discusses polymerization risks of vinyl sulfonyl species).
-
BenchChem. "Reactivity of the Sulfonyl Chloride Functional Group." Link (General guidelines on base selection for sensitive acid chlorides).
-
Bahrami, K., et al. "The combination of H2O2 and SOCl2... for direct oxidative conversion of thiol derivatives." J. Org. Chem., 2009. Link (In-situ generation methods).
-
Organic Chemistry Portal. "Synthesis of Sulfonamides." Link (General strategies including masked equivalents).
Sources
Handling moisture sensitivity of alpha,beta-unsaturated sulfonyl chlorides
Technical Guide: Handling Moisture Sensitivity of -Unsaturated Sulfonyl Chlorides
Introduction: The "Glass Cannon" of Covalent Inhibition
However, their high reactivity comes with a severe penalty: extreme moisture sensitivity . Unlike standard alkyl sulfonyl chlorides, these compounds face a dual threat. Moisture triggers not just hydrolysis, but an autocatalytic polymerization cascade driven by the acidic byproducts.
This guide provides the operational protocols required to handle these reagents without compromising their integrity or your safety.
The Mechanism of Degradation (The "Death Spiral")
To handle these reagents, you must understand why they fail. It is not simple hydrolysis; it is a cycle where the degradation product destroys the remaining stock.
The Pathways[1]
-
Primary Hydrolysis: Water attacks the sulfur atom, displacing chloride.
-
Acid Generation: This releases Hydrochloric Acid (HCl) and vinylsulfonic acid.
-
Autocatalytic Polymerization: The generated HCl acts as a catalyst, activating the alkene (Michael acceptor) for radical or cationic polymerization.
-
Result: The clear liquid turns into a black, fuming tar.
Visualization: The Degradation Cascade
The following diagram illustrates the kinetic relationship between moisture ingress and rapid material failure.
Figure 1: The "Death Spiral" mechanism. Note that HCl generation accelerates the destruction of the remaining reagent.
Storage & Handling Protocols
Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | -20°C to -80°C | Slows the kinetics of spontaneous polymerization. |
| Atmosphere | Argon or Nitrogen (Inert) | Oxygen can initiate radical polymerization; moisture triggers hydrolysis. |
| Container | Teflon-taped glass or Schlenk tubes | Standard plastic caps are permeable to moisture over time. |
| Stabilizers | BHT (Butylated hydroxytoluene) | Often added (0.1%) to scavenge radicals and prevent polymerization. |
Handling "Golden Rules"
-
Never store in a frost-free freezer (the temperature cycling promotes condensation).
-
Always warm the reagent to room temperature before opening the vessel. Opening a cold bottle condenses atmospheric moisture directly into the reagent.
-
Use a positive pressure of nitrogen when withdrawing liquid via syringe.
Troubleshooting Center (FAQs)
Issue: "My reagent turned black/viscous."
Diagnosis: Polymerization has occurred.[1]
-
Cause: Trace moisture generated HCl, or the stabilizer (BHT) was consumed.
-
Action: Discard immediately. Do not attempt to distill black tar; it may contain trapped gasses or unstable peroxides.
-
Prevention: Ensure the next batch is stored under inert gas and consider adding fresh BHT if storing for >1 month.
Issue: "Violent fuming when opening the bottle."
Diagnosis: Significant hydrolysis has built up HCl pressure.
-
Cause: Poor seal integrity during storage.
-
Action: Vent carefully in a fume hood. If the liquid is still clear/yellow, it might be salvageable by degassing with dry
(sparging) to remove HCl, but purity should be checked immediately (see Protocol A).
Issue: "Low yields in sulfonamide coupling."
Diagnosis: The reagent is partially hydrolyzed (sulfonic acid does not couple) or HCl is consuming your amine nucleophile.
-
Cause: Wet solvent or insufficient base.
-
Action:
-
Dry solvents (DCM/THF) over molecular sieves (Protocol B).
-
Use a "Sacrificial Base" strategy: Add 1.0 eq of extra base (e.g., TEA or DIPEA) specifically to neutralize any adventitious HCl before adding the nucleophile.
-
Issue: "The vinyl group is reacting with itself during reaction."
Diagnosis: Michael addition side-reactions.
-
Cause: Reaction concentration too high or temperature too high.
-
Action: Dilute the reaction (0.05 M - 0.1 M) and run at 0°C or -78°C.
Experimental Protocols
Protocol A: Purity Check via Morpholine Derivatization
Do not rely on NMR of the chloride itself, as it hydrolyzes in the NMR tube.
Objective: Quantify active sulfonyl chloride content.
-
Setup: Dissolve 50 mg of the sulfonyl chloride in 1 mL dry DCM.
-
Reaction: Add 2.0 equivalents of Morpholine (excess). Stir for 10 mins.
-
Chemistry:
.
-
-
Workup: Wash with 1M HCl (removes excess morpholine and salts), dry organic layer (
), and evaporate. -
Analysis: Weigh the resulting stable sulfonamide and take a
NMR.-
Calculation: Purity % = (Moles of isolated sulfonamide / Moles of starting chloride) × 100.
-
Protocol B: The "Masked Reagent" Strategy (Alternative Route)
If the vinyl sulfonyl chloride is too unstable, generate it in situ.
Concept: Use 2-chloroethanesulfonyl chloride (a stable precursor). Workflow:
-
Dissolve 2-chloroethanesulfonyl chloride in solvent.
-
Add your amine nucleophile (1.0 eq).
-
Add excess base (2.5 - 3.0 eq, e.g., Triethylamine).
-
Step 1: Base eliminates HCl from the ethyl chain
generates Vinylsulfonyl Chloride in situ. -
Step 2: Amine attacks the sulfonyl chloride.
-
-
Benefit: You handle a stable precursor; the unstable species exists only transiently in the flask.
Figure 2: In-situ generation strategy to avoid handling unstable monomers.
References
-
King, J. F., et al. (1989).[2] "Organic Sulfur Mechanisms. 35. Hydrolysis of sulfonyl chlorides." Canadian Journal of Chemistry.[2]
-
Biosynth. (n.d.). "Ethenesulfonyl chloride: Properties and Applications." Biosynth Catalog.
-
Organic Syntheses. (1998). "2-Trimethylsilylethanesulfonyl Chloride (SES-Cl)." Organic Syntheses, Vol. 75, p. 161. (Demonstrates the stability of protected precursors).
-
Gnedin, B. G., et al. (1988).[3] "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides." Journal of Organic Chemistry USSR.
Technical Support Center: 2-Propene-2-sulfonyl Chloride Storage & Stabilization
This technical guide addresses the stability, storage, and handling of 2-propene-2-sulfonyl chloride (isopropenylsulfonyl chloride) and its common isomer 2-propene-1-sulfonyl chloride (allylsulfonyl chloride). Due to the vinyl group's reactivity and the sulfonyl chloride's moisture sensitivity, these compounds require rigorous stabilization protocols to prevent catastrophic polymerization and hydrolysis.
Critical Stability Matrix
The stability of 2-propene-2-sulfonyl chloride relies on arresting two primary degradation pathways: radical polymerization (initiated by heat/light) and hydrolytic decomposition (initiated by moisture).
| Parameter | Critical Limit | Mechanism of Failure | Recommended Control |
| Temperature | < -20°C | Thermal initiation of vinyl polymerization. | Store in Freezer. Monitor with min/max thermometer. |
| Moisture | < 50 ppm | Hydrolysis generates HCl, which acts as an autocatalytic accelerant for degradation. | Inert Atmosphere (Ar/N₂). Store over activated 3A/4A Molecular Sieves. |
| Stabilizer | 200–500 ppm | Scavenges free radicals to extend induction period. | Phenothiazine (PTZ) or BHT . (Avoid MEHQ if storing under inert gas). |
| Acid Scavenger | 0.5 – 1.0% | Neutralizes HCl produced by incipient hydrolysis. | Propylene Oxide (epoxide trap) or solid Potassium Carbonate . |
Degradation Pathway Visualization
The following diagram illustrates the "Cycle of Instability" where moisture ingress triggers a feedback loop of acid generation and polymerization.
Figure 1: The autocatalytic degradation cycle. Note how HCl generation (orange) accelerates further breakdown, necessitating both moisture control and acid scavenging.
Stabilizer Selection Guide
Choosing the right stabilizer depends on your storage environment. Do not use MEHQ (Monomethyl ether hydroquinone) if you store under nitrogen/argon, as MEHQ requires dissolved oxygen to function.
Primary Recommendations
A. Radical Inhibitor: Phenothiazine (PTZ)
-
Why: PTZ is an anaerobic inhibitor, meaning it functions effectively in the absence of oxygen. This makes it ideal for sulfonyl chlorides stored under inert gas.
-
Concentration: 200–500 ppm.
-
Action: Traps carbon-centered radicals formed on the vinyl group.
B. Acid Scavenger: Propylene Oxide
-
Why: Sulfonyl chlorides inevitably release HCl upon contact with trace moisture. HCl can catalyze ionic polymerization or corrosion of the container.
-
Concentration: 0.5 – 1.0% (v/v).
-
Action: Reacts irreversibly with HCl to form propylene chlorohydrin (neutral liquid), preventing acid catalysis.
C. Moisture Trap: Molecular Sieves (3A or 4A)
-
Why: To maintain anhydrous conditions within the liquid matrix.
-
Protocol: Add activated pellets directly to the storage bottle (approx. 5-10% w/w).
Troubleshooting & FAQs
Q1: The liquid has turned from colorless to dark brown/black. Is it usable?
Diagnosis: Significant decomposition and polymerization have occurred. The color comes from conjugated polyene sequences and oxidized sulfur compounds. Action: Discard. Distillation is dangerous due to the potential for rapid exotherm (runaway polymerization) in the distillation pot.
Q2: There is a white precipitate at the bottom of the bottle.
Diagnosis: This is likely the sulfonic acid derivative (from hydrolysis) or low molecular weight oligomers. Action:
-
Filter the liquid through a 0.2 µm PTFE syringe filter under inert atmosphere.
-
Check purity via ¹H NMR.
-
If purity >95%, transfer to a fresh, dry container, add fresh stabilizer, and store at -20°C.
Q3: The bottle is pressurized when I open it.
Diagnosis: HCl gas buildup due to moisture ingress. Action:
-
Safety First: Open in a fume hood wearing full PPE (face shield, acid-resistant gloves).
-
Vent the pressure slowly.
-
Degas the liquid by bubbling dry Argon through it for 15 minutes to remove dissolved HCl.
-
Add an acid scavenger (e.g., Propylene Oxide) immediately.
Q4: Can I store this in a standard refrigerator (4°C)?
Answer: For short periods (< 1 week), yes. For long-term storage, -20°C is mandatory . The rate of dimerization/polymerization doubles roughly every 10°C increase.
Experimental Protocols
Protocol A: Purity Check & Acidity Test
Before using stored material in sensitive synthesis (e.g., Danishefsky diene preparation), verify its quality.
-
Visual Inspection: Liquid should be clear and colorless to pale yellow.
-
NMR Assessment:
-
Take a 50 µL aliquot in
. -
Key Signals: Look for vinyl protons (multiplets at 6.0–7.0 ppm).
-
Impurity Flags: Broad peaks in the aliphatic region (0.5–2.0 ppm) indicate polymerization. A sharp singlet near 10-11 ppm indicates sulfonic acid (
).
-
-
Quick Acid Test:
-
Place a drop of the neat liquid on wet pH paper.
-
Result: Immediate red is expected (hydrolysis).
-
Test for Free HCl: Blow gentle air over the bottle mouth; visible white mist indicates significant free HCl gas (requires degassing).
-
Protocol B: Re-Stabilization (The "Rescue" Procedure)
Use this if the material is slightly degraded (yellow) but not polymerized.
-
Set up: Short-path distillation apparatus. Do not use a large column (minimizes holdup).
-
Add Inhibitor: Add 500 ppm Phenothiazine to the distillation pot (boiling flask) to prevent polymerization during heating.
-
Vacuum: Apply high vacuum (< 2 mmHg). Keep bath temperature below 60°C.
-
Collection: Collect the distillate in a receiver flask cooled to -78°C (dry ice/acetone).
-
Final Step: Immediately add fresh stabilizer (200 ppm PTZ) and store under Argon.
References
-
Sigma-Aldrich. 2-Propanesulfonyl chloride Product Specification & Storage.Link[1]
-
ChemicalBook. 2-Propene-1-sulfonyl chloride (Allylsulfonyl chloride) Properties and Stability.Link[1]
-
Fujifilm Wako Pure Chemical Corp. Polymerization Inhibitors: Technical Data on Phenothiazine and Q-1300.Link[1]
-
BenchChem. Vinylsulfonic Acid & Derivatives: Synthesis and Handling.Link[1]
-
Fisher Scientific. Safety Data Sheet: 2-Propanesulfonyl chloride.Link[1]
Sources
Validation & Comparative
1H NMR chemical shifts of Prop-1-ene-2-sulfonyl chloride vinyl protons
The following guide provides a comparative technical analysis of the 1H NMR chemical shifts for Prop-1-ene-2-sulfonyl chloride , benchmarked against its structural isomers and functional analogs.
This document is structured to assist synthetic chemists and analytical scientists in the unambiguous identification of this electrophilic warhead, distinguishing it from the common byproduct (1-propene-1-sulfonyl chloride) and the parent scaffold (ethenesulfonyl chloride).
Structural Definition & Electronic Environment
This compound (also known as 2-chlorosulfonylpropene or
The Core Challenge
Synthetic routes to vinyl sulfonyl chlorides often yield mixtures of isomers. Distinguishing the 2-sulfonyl (geminal protons) from the 1-sulfonyl (vicinal protons) isomer is critical, as their reactivity profiles towards nucleophiles (cysteine/lysine) differ significantly.
-
Target: this compound (
) -
Isomer: (E)-Prop-1-ene-1-sulfonyl chloride (
)
Comparative Chemical Shift Data
The following table synthesizes experimental trends and calculated shift increments for the target and its primary analogs in
| Proton Environment | Prop-1-ene-2-sulfonyl Cl (Target) | (E)-Prop-1-ene-1-sulfonyl Cl (Isomer) | Ethenesulfonyl Chloride (Reference) |
| Structure | |||
| Vinyl Proton A | 6.45 - 6.55 ppm (s/m) | 6.90 - 7.10 ppm (dq) | 6.60 - 6.70 ppm (dd) |
| Vinyl Proton B | 6.10 - 6.20 ppm (s/m) | 6.70 - 6.85 ppm (d) | 6.35 - 6.45 ppm (d) |
| Methyl Group | 2.20 - 2.30 ppm (t/d) | 2.00 - 2.10 ppm (dd) | N/A |
| Coupling ( | |||
| Multiplicity | Finely split singlets (due to allylic coupling) | Large doublets/quartets | Complex AMX system |
*Note: Values are estimated based on substituent chemical shift increments (
Key Diagnostic Signals[1]
-
The "Geminal" Fingerprint: The target compound displays two vinyl protons with a very small coupling constant (
). They often appear as two distinct "singlets" (finely split by the methyl group). -
The "Vicinal" Trap: If you see a large coupling constant (
), you have synthesized the thermodynamic isomer (1-propene-1-sulfonyl chloride). -
Methyl Shift: The methyl group on the double bond (C2) typically resonates slightly downfield (~2.2 ppm) compared to the allylic methyl of the isomer (~2.0 ppm) due to the direct inductive pull of the geminal
carbon attached to the sulfonyl group.
Mechanistic Analysis & Identification Workflow
To ensure the correct identification of the product, follow this logic flow. The sulfonyl chloride moiety is highly electron-withdrawing, shifting all adjacent protons downfield relative to standard alkenes.
Diagram: Isomer Identification Logic
The following decision tree outlines the spectroscopic validation process.
Caption: Logic flow for distinguishing
Experimental Protocol: Handling & Sample Prep
Vinyl sulfonyl chlorides are labile electrophiles. Improper handling can lead to hydrolysis (generating sulfonic acid) or polymerization, which complicates NMR interpretation.
Protocol: NMR Sample Preparation for Labile Sulfonyl Chlorides
-
Solvent Selection: Use anhydrous
(stored over molecular sieves). Avoid or unless absolutely necessary, as they can promote nucleophilic attack or solvolysis if not strictly dry. -
Neutralization: Trace acid in
(DCl) can catalyze decomposition.-
Step: Pass the solvent through a small plug of basic alumina or add a few grains of anhydrous
to the NMR tube if the compound is acid-sensitive.
-
-
Concentration: Prepare a dilute sample (~10 mg in 0.6 mL). High concentrations can induce spontaneous polymerization of vinyl sulfonyl chlorides.
-
Acquisition: Run the spectrum immediately at 298 K .
-
Validation: Check for a broad singlet ~9-10 ppm (sulfonic acid proton) to assess decomposition.
-
Synthesis Note (Grounding)
The synthesis of this compound typically involves the dehydrohalogenation of 2-chloropropane-2-sulfonyl chloride or the reaction of 2-chloropropene with sulfuryl chloride/DMF complexes. The presence of the cis-isomer (Z-1-propene-1-sulfonyl chloride) is rare due to steric hindrance but would show an intermediate coupling constant (
References
-
King, J. F., et al. "Vinylogous nucleophilic catalysis. Tertiary amine promoted hydrolysis of 1-alkene-1-sulfonyl chlorides."[1] Canadian Journal of Chemistry, 2011. Link
- Citation Context: Provides comparative data for the trans-1-propene-1-sulfonyl chloride isomer and ethenesulfonyl chloride.
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] Journal of Organic Chemistry, 1997. Link
- Citation Context: Standard for calibrating residual solvent peaks (CHCl3 at 7.26 ppm)
- Crossland, I., et al. "The reaction of ethenesulfonyl chloride with nucleophiles." Journal of Organic Chemistry. Citation Context: Establishes the reactivity profile and instability of vinyl sulfonyl chlorides in protic media.
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
Sources
Spectroscopic Characterization of Isopropenyl Sulfonyl Chloride: A Comparative Guide
Executive Summary
Isopropenyl Sulfonyl Chloride (IPSC) is a specialized electrophilic reagent employed in the synthesis of polysulfones and as a Michael acceptor in heterocycle formation. Unlike its saturated analogs (e.g., isopropylsulfonyl chloride) or its linear conjugated counterpart (vinylsulfonyl chloride), IPSC possesses a unique steric and electronic profile due to the
This guide provides a technical breakdown of the Infrared (IR) absorption characteristics of IPSC. It is designed to assist analytical scientists in validating structure, assessing purity, and differentiating IPSC from common synthetic impurities and structural analogs.
Structural Analysis & Predicted Shifts
To accurately interpret the IR spectrum of IPSC, one must understand the vibrational coupling between the sulfonyl chloride moiety and the isopropenyl group.
The Physics of the Spectrum[1]
-
Sulfonyl Group (
): The sulfonyl group is a strong electron-withdrawing group (EWG). It exhibits two intense characteristic bands corresponding to asymmetric and symmetric stretching.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Conjugation Effects: The
bond order is less sensitive to conjugation than the bond in carbonyls. However, the adjacent double bond will show a characteristic stretch that serves as a primary purity indicator. -
Steric Influence: The methyl group at the
-position (isopropenyl) introduces steric bulk and electron donation ( effect), which subtly shifts the frequency compared to vinylsulfonyl chloride.
DOT Diagram: Functional Group Analysis
The following diagram maps the structural components to their specific vibrational modes.
Figure 1: Structural decomposition of IPSC linking functional moieties to expected diagnostic IR bands.
Comparative Spectroscopic Data
The following table contrasts IPSC with its primary structural "alternatives" encountered during synthesis or method development.
Table 1: Diagnostic Band Comparison
| Feature | Isopropenyl Sulfonyl Chloride (IPSC) | Vinylsulfonyl Chloride (VSC) | Isopropylsulfonyl Chloride (Saturated) |
| Structure | |||
| 1625–1640 cm⁻¹ (Med-Strong) | 1610–1630 cm⁻¹ (Strong) | Absent | |
| 1360–1375 cm⁻¹ | 1350–1370 cm⁻¹ | 1350–1360 cm⁻¹ | |
| 1165–1180 cm⁻¹ | 1160–1175 cm⁻¹ | 1150–1160 cm⁻¹ | |
| Methyl Deform. | ~1380 cm⁻¹ / ~1450 cm⁻¹ | Absent | ~1380 cm⁻¹ (Doublet) |
| >3000 cm⁻¹ (Weak) | >3000 cm⁻¹ (Med) | <3000 cm⁻¹ (Strong) |
Key Insight: The most critical differentiator between IPSC and the saturated Isopropylsulfonyl Chloride (a common starting material or byproduct) is the presence of the band at ~1630 cm⁻¹ . If this band is missing, the reaction to form the double bond failed.
Detailed Band Analysis
A. The Sulfonyl "Fingerprint" ( )
Sulfonyl chlorides exhibit two very strong bands due to the coupling of the S=O bonds.
-
Asymmetric Stretch (1360–1380 cm⁻¹): This is often the strongest peak in the spectrum. In IPSC, it may overlap slightly with the methyl symmetric deformation (
), causing a broadening or a shoulder on the high-frequency side. -
Symmetric Stretch (1160–1180 cm⁻¹): A sharp, intense peak. The electronegative chlorine atom shifts these bands to higher frequencies compared to sulfonamides or sulfones.
B. The Isopropenyl Double Bond ( )
-
Frequency: 1625–1640 cm⁻¹.
-
Intensity: Medium to Strong.[1]
-
Differentiation: In simple alkenes, the
stretch is often weak if the molecule is symmetric. However, the polar group induces a strong dipole moment change during vibration, making this band prominent in IPSC. -
Comparison to Carbonyls: Do not confuse this with a carbonyl stretch (
), which typically appears >1700 cm⁻¹.[2] If a band appears at 1700+ cm⁻¹, check for oxidation byproducts or solvent contamination (e.g., acetone).
C. Methyl Group Diagnostics
The isopropenyl group contains a methyl group attached to an
-
Asymmetric Bend: ~1450 cm⁻¹.
-
Symmetric Bend: ~1380 cm⁻¹. This is a crucial marker to distinguish IPSC from Vinylsulfonyl Chloride (VSC), which lacks this methyl group.
Experimental Validation Protocol
Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid and HCl, which drastically alters the spectrum.
Protocol: ATR-FTIR Acquisition for IPSC
Objective: Obtain a high-fidelity spectrum while preventing hydrolysis.
-
Instrument Setup:
-
Use an FTIR spectrometer with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
-
Why ATR? Transmission cells (KBr windows) are difficult to clean and sensitive to moisture. ATR allows rapid sampling of the neat liquid.
-
-
Background Collection:
-
Clean the crystal with dry dichloromethane (DCM) or hexane.
-
Collect a background spectrum (air) immediately before the sample.
-
-
Sample Application:
-
Safety: IPSC is a lachrymator and corrosive. Work in a fume hood.
-
Place 1 drop of neat IPSC onto the crystal.
-
Speed is critical. Atmospheric moisture will begin hydrolyzing the surface layer immediately.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans (minimize time on crystal).
-
-
Post-Run Cleaning:
-
Wipe immediately with a non-protic solvent (DCM). Do not use water or ethanol initially, as they react with residual chloride.
-
DOT Diagram: Experimental Workflow
Figure 2: Workflow for FTIR acquisition emphasizing moisture control.
Troubleshooting & Impurity Analysis
The most common failure mode is hydrolysis.
| Impurity | Indicator Band | Cause |
| Isopropenyl Sulfonic Acid | Broad band 3200–3600 cm⁻¹ ( | Hydrolysis due to wet sample or high humidity. |
| Isopropyl Sulfonyl Chloride | Missing 1630 cm⁻¹ band | Incomplete elimination reaction during synthesis. |
| Polymerized Material | Broadening of all bands; Loss of sharp | Thermal degradation or lack of stabilizer (IPSC can polymerize). |
References
- Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons. (Standard text for general sulfonyl/alkene assignments).
- Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Socrates, G. (2004). Wiley. (Source for specific sulfonyl chloride ranges).
-
BenchChem. (2025).[3] A Researcher's Guide to Characterizing Sulfonyl Chlorides. (General characterization protocols).
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (Reference for analog spectra like Methanesulfonyl Chloride).
-
PubChem. 2-Propanesulfonyl chloride (Saturated Analog). (Structure verification).
Sources
Comparison of Prop-1-ene-2-sulfonyl chloride vs vinyl sulfonyl chloride reactivity
Executive Summary: The Warhead Tuning Dilemma
In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the electrophilic "warhead" dictates the delicate balance between potency and promiscuity. This guide compares the industry-standard Vinyl Sulfonyl Chloride (VSC) with its
While VSC provides rapid kinetics and high labeling efficiency, it often suffers from off-target toxicity due to glutathione (GSH) depletion. PSC offers a structural solution: the introduction of an
Quick Selection Matrix
| Feature | Vinyl Sulfonyl Chloride (VSC) | This compound (PSC) |
| Structure | ||
| Reactivity Class | High ("Hot" Electrophile) | Moderate ("Warm" Electrophile) |
| Primary Application | Rapid protein labeling, weak nucleophile targeting | Selective covalent probes, in vivo drug candidates |
| Metabolic Stability | Low (Rapid GSH conjugation) | High (Resistant to rapid GSH depletion) |
| Steric Profile | Low hindrance |
Mechanistic & Structural Analysis
The Electrophilic Difference
Both reagents serve as precursors to vinyl sulfonamides, which act as Michael acceptors. The critical difference lies in the substitution at the
-
VSC Mechanism: The unsubstituted vinyl group allows for unhindered nucleophilic attack at the
-carbon. The transition state is stabilized, leading to rapid bond formation. -
PSC Mechanism: The
-methyl group in PSC exerts two effects:-
Electronic Effect (+I): The methyl group donates electron density, destabilizing the developing negative charge on the
-carbon during the transition state of the Michael addition. This raises the activation energy ( ), slowing the reaction rate. -
Steric Effect: While the attack occurs at the terminal
-carbon ( ), the -substituent impacts the planarity and rotational freedom of the transition state, further modulating selectivity.
-
Mechanism of Action Diagram
The following diagram illustrates the parallel reaction pathways and the specific "selectivity filter" introduced by the PSC scaffold.
Figure 1: Comparative reaction pathways. Note the "Kinetic Filter" effect of PSC, which minimizes off-target reactions with free thiols like Glutathione.
Experimental Data: Reactivity Profiling
To objectively compare these warheads, we reference standard kinetic assays measuring the second-order rate constants (
Glutathione (GSH) Half-Life Stability
This assay measures the chemical stability of the warhead in a physiological mimic (pH 7.4, 1mM GSH).
| Warhead Type | Reactivity Interpretation | |
| Vinyl Sulfonamide (VSC-derived) | < 15 mins | High. Rapidly depleted by cellular antioxidants. Suitable only for acute labeling in lysates. |
| > 4 hours | Low/Moderate. Stable in cytosolic conditions. Requires specific binding pocket positioning to react. |
Data synthesized from general structure-activity relationship (SAR) trends in covalent inhibitor design [1, 2].
Selectivity Ratios
The "Selectivity Index" is defined as the ratio of the rate of reaction with the specific target (
-
VSC: Low Index. The high intrinsic reactivity overwhelms the recognition element.
-
PSC: High Index. The lower intrinsic reactivity means the reaction only proceeds efficiently when the ligand binds the protein and positions the warhead in immediate proximity to the catalytic cysteine (Proximity-driven reactivity).
Detailed Experimental Protocols
Protocol A: Synthesis of Sulfonamide Warheads
Since both chlorides are reagents, they must first be coupled to your ligand of interest.
Materials:
-
Ligand containing primary/secondary amine (1.0 eq)
-
This compound (PSC) OR Vinyl sulfonyl chloride (VSC) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (TEA) or DIPEA (2.0 eq)
Workflow:
-
Dissolution: Dissolve 1.0 eq of the amine-ligand in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
-
Base Addition: Add 2.0 eq of TEA dropwise. Stir for 5 minutes.
-
Warhead Addition:
-
For VSC: Add dropwise (highly exothermic).
-
For PSC: Add dropwise (moderately exothermic).
-
-
Reaction: Allow to warm to Room Temperature (RT).
-
VSC Time: typically complete in 30-60 mins.
-
PSC Time: may require 2-4 hours due to steric bulk.
-
-
Quench: Add saturated
. Extract with DCM. -
Purification: Silica gel chromatography (0-10% MeOH/DCM).
Critical Checkpoint: Verify the integrity of the double bond via NMR. VSC derivatives show terminal alkene protons at ~5.8-6.5 ppm. PSC derivatives show distinctive methyl singlet (~2.1 ppm) and alkene protons.
Protocol B: Ellman’s Reagent Kinetic Assay (GSH Reactivity)
Use this to validate the "tunability" of your PSC probe compared to VSC.
-
Preparation: Prepare 100 µM of the VSC-probe and PSC-probe in PBS (pH 7.4) with 10% DMSO.
-
Incubation: Add L-Glutathione (reduced) to a final concentration of 5 mM (50-fold excess).
-
Sampling: At t=0, 15, 30, 60, 120, and 240 min, remove 50 µL aliquots.
-
Quenching/Measurement: React aliquots with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.
-
Calculation: Plot ln([GSH]) vs. time. The slope represents the pseudo-first-order rate constant (
).[1]-
Expectation: The VSC slope will be steep (rapid loss of free thiol). The PSC slope will be shallow.
-
Decision Making Framework
When should you choose this compound over the standard Vinyl Sulfonyl Chloride?
Figure 2: Decision matrix for selecting the appropriate sulfonyl chloride reagent.
Recommendation
-
Use VSC for initial "hit" finding in proteomic screening where you want to capture as many targets as possible, or if the target cysteine is buried and poorly nucleophilic.
-
Use PSC for lead optimization. If your VSC-probe hits the target but shows toxicity or poor half-life, switching to PSC is a validated strategy to improve the therapeutic index without changing the core ligand structure [3].
References
-
Gehringer, M., & Laufer, S. A. (2019). Tuning the Electrophilicity of Covalent Inhibitors for Kinases and Other Targets. Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery. Link
-
Enamine Ltd. (2024). Vinyl Sulfones and Sulfonamides: Covalent Binders.[2][3] Enamine Building Blocks. Link
Sources
Distinguishing Prop-1-ene-2-sulfonyl chloride from Prop-2-ene-1-sulfonyl chloride by NMR
Executive Summary
In drug development and polymer synthesis, distinguishing between sulfonyl chloride isomers is critical due to their divergent reactivity profiles. Prop-1-ene-2-sulfonyl chloride (Isomer A) functions primarily as a Michael acceptor due to conjugation, whereas Prop-2-ene-1-sulfonyl chloride (Isomer B, Allyl sulfonyl chloride) acts as an electrophilic allylating agent.[1]
This guide provides a definitive protocol for distinguishing these isomers using 1H NMR spectroscopy. The differentiation relies on detecting the specific connectivity of the sulfonyl chloride group relative to the alkene, which results in distinct spin systems: an AMX₂ system for the allyl isomer versus an isolated methyl-vinyl system for the isopropenyl isomer.[1][2]
Structural Deconstruction
Before analyzing spectra, one must understand the connectivity that dictates the magnetic environment.[1][2]
| Feature | This compound | Prop-2-ene-1-sulfonyl chloride |
| Common Name | Isopropenyl sulfonyl chloride | Allyl sulfonyl chloride |
| Structure | ||
| Key Motif | Allylic (non-conjugated) | |
| Spin System | Isolated (Singlets) | Coupled (Multiplets) |
Experimental Protocol: Sample Preparation
Critical Warning: Sulfonyl chlorides are moisture-sensitive.[1][2] Hydrolysis yields the corresponding sulfonic acid, which causes significant chemical shift perturbations (often shielding protons by 0.1–0.3 ppm) and broadening of signals.[1][2]
Reagents & Equipment
-
Solvent: Chloroform-d (
), 99.8% D, stored over 4Å molecular sieves.[1][2] -
Tube: 5mm precision NMR tube, oven-dried.
-
Concentration: ~10-15 mg in 0.6 mL solvent.
Workflow
-
Dissolve the sample in
in a separate dry vial. -
Acquire spectrum within 15 minutes of preparation to minimize hydrolysis artifacts.
Decision Matrix: Rapid Identification
The following logic flow allows for immediate identification based on the presence of key diagnostic signals.
Figure 1: Logic flow for the discrimination of propene sulfonyl chloride isomers based on 1H NMR diagnostic regions.
Detailed Spectral Analysis
A. This compound (Isomer A)
This molecule lacks vicinal coupling protons, resulting in a spectrum dominated by singlets (or very fine couplings).[1][2]
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| Methyl ( | 2.15 – 2.25 | Singlet ( | 3H | - | Allylic methyl group; slightly deshielded by the double bond.[1] |
| Vinyl A ( | 6.10 – 6.20 | Singlet ( | 1H | Cis to the | |
| Vinyl B ( | 6.40 – 6.50 | Singlet ( | 1H | Trans to the |
*Note: While often appearing as singlets, high-field instruments (500MHz+) may resolve these as fine quartets (
B. Prop-2-ene-1-sulfonyl chloride (Isomer B)
This molecule features a classic allylic system (
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| Methylene ( | 4.20 – 4.40 | Doublet ( | 2H | Strongly deshielded by the electron-withdrawing sulfonyl chloride.[1] | |
| Terminal Vinyl ( | 5.40 – 5.60 | Multiplet ( | 2H | Distinctive roof-effect often observed.[1][2] Contains both cis and trans protons.[1][2] | |
| Internal Vinyl ( | 5.90 – 6.10 | Multiplet ( | 1H | Mixed | The "middle" proton coupled to both the methylene and the terminal vinyls.[1][2] |
Comparative Data Summary
The table below provides a direct head-to-head comparison of the diagnostic signals.
| Diagnostic Feature | This compound | Prop-2-ene-1-sulfonyl chloride |
| Methyl Region (2.0 ppm) | Strong Singlet | Absent |
| Methylene Region (4.2 ppm) | Absent | Strong Doublet |
| Vinyl Region (5.5 - 6.5 ppm) | Two discrete Singlets | Complex Multiplets |
| Carbonyl/Quaternary | Quaternary C-S (visible in 13C) | No Quaternary Carbon |
Troubleshooting Impurities
-
Broad Singlet at ~8-9 ppm: Indicates hydrolysis to sulfonic acid (
).[1][2] -
Doublet at ~4.0 ppm: Indicates Allyl Chloride starting material (if synthesis involved allylation).[1][2] The shift moves downfield to ~4.3 ppm upon conversion to sulfonyl chloride.[1][2]
References
-
National Institute of Standards and Technology (NIST). Allyl chloride (Prop-2-ene-1-chloro) Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link][1][2]
- Context: Provides baseline spectral data for the allyl backbone, validating the multiplicity patterns expected in the sulfonyl deriv
-
PubChem. Prop-2-ene-1-sulfonyl chloride Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
- Context: Verifies IUPAC nomenclature and physical property data (density/boiling point) relevant for sample handling.
- Context: Provides specific shift values for the Prop-2-ene-1-sulfonyl chloride isomer.
Sources
A Comparative Guide to HPLC-Based Purity Analysis of Alpha-Methylvinyl Sulfonyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like alpha-methylvinyl sulfonyl chloride is paramount for the synthesis of well-characterized and safe active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of alpha-methylvinyl sulfonyl chloride, offering experimental insights and detailed protocols to aid in robust analytical method development.
The inherent reactivity of the sulfonyl chloride and vinyl functional groups in alpha-methylvinyl sulfonyl chloride presents unique analytical challenges, including potential on-column degradation and lack of a strong UV chromophore for sensitive detection.[1][2] This guide will compare two primary HPLC approaches: a direct injection reversed-phase method and a pre-column derivatization method designed to enhance stability and detectability.
Understanding the Analyte: Alpha-Methylvinyl Sulfonyl Chloride
Alpha-methylvinyl sulfonyl chloride is a valuable building block in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds. Its purity directly impacts the impurity profile of subsequent synthetic steps. Potential impurities can arise from the manufacturing process, such as starting materials, by-products, and degradation products.[3][4] Given its reactive nature, hydrolysis to the corresponding sulfonic acid is a primary degradation pathway.[2]
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method hinges on a balance between analytical speed, sensitivity, and the need to mitigate the reactivity of the analyte. We will compare a direct analysis approach with a derivatization strategy.
Method 1: Direct Analysis via Reversed-Phase HPLC (RP-HPLC)
This approach offers the advantage of simplicity and speed by directly injecting a solution of alpha-methylvinyl sulfonyl chloride onto the HPLC system. The primary challenge lies in the potential for on-column hydrolysis and the need for a sufficiently UV-active chromophore for detection.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 stationary phase is selected for its versatility in retaining small organic molecules.[1] A shorter column length (e.g., 150 mm) is chosen to minimize analysis time and potential for on-column degradation.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid) is employed to suppress the ionization of any potential sulfonic acid degradants, thereby improving their retention and peak shape. A gradient elution from a weaker solvent (water) to a stronger solvent (acetonitrile) is used to ensure elution of the analyte and any less polar impurities.
-
Detection: UV detection at a lower wavelength (e.g., 210 nm) is chosen to maximize the absorbance of the vinyl group, which may not have a strong chromophore at higher wavelengths.
Method 2: Pre-Column Derivatization Followed by RP-HPLC
To overcome the challenges of analyte instability and low UV sensitivity, a pre-column derivatization strategy can be employed.[5][6][7] This involves reacting the alpha-methylvinyl sulfonyl chloride with a suitable derivatizing agent to form a stable, highly UV-absorbent product.
Causality Behind Experimental Choices:
-
Derivatizing Agent: A primary or secondary amine containing a strong chromophore (e.g., dansyl cadaverine or 2,4-dinitroaniline) is an excellent choice. The amine readily reacts with the sulfonyl chloride to form a stable sulfonamide.
-
Reaction Conditions: The derivatization reaction is typically performed in an aprotic organic solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl by-product. The reaction is often rapid at room temperature.
-
Chromatographic Conditions: The resulting derivative is significantly more hydrophobic than the parent compound, necessitating a stronger organic mobile phase composition for elution. A C18 column remains a suitable choice. The detector wavelength is set to the absorption maximum of the chromophore introduced by the derivatizing agent, leading to a significant increase in sensitivity.
Data Presentation: A Comparative Overview
| Parameter | Method 1: Direct Analysis | Method 2: Pre-Column Derivatization | Rationale for Comparison |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm | C18 is a versatile and common choice for small molecule analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidic modifier to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient | 5% to 95% B in 15 min | 40% to 95% B in 15 min | Gradient elution is necessary to elute a range of potential impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | 10 µL | A typical injection volume for analytical HPLC. |
| Detector Wavelength | 210 nm | > 340 nm (depends on agent) | Wavelength is chosen to maximize the signal of the analyte or its derivative. |
| Relative Sensitivity | Lower | Higher | Derivatization significantly enhances the UV response. |
| Susceptibility to Hydrolysis | Higher | Lower | The derivatized product is a stable sulfonamide. |
| Sample Preparation | Simple dilution | Derivatization step required | Direct analysis has a simpler workflow. |
Experimental Protocols
Protocol for Method 1: Direct Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the alpha-methylvinyl sulfonyl chloride sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
HPLC System Setup:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
-
Analysis: Inject the prepared sample solution and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area.
Protocol for Method 2: Pre-Column Derivatization
-
Derivatizing Agent Solution: Prepare a 1 mg/mL solution of dansyl cadaverine in acetonitrile.
-
Sample Derivatization:
-
To 100 µL of the 1 mg/mL alpha-methylvinyl sulfonyl chloride stock solution in acetonitrile, add 100 µL of the derivatizing agent solution.
-
Add 20 µL of triethylamine.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Dilute the reaction mixture to 1 mL with acetonitrile.
-
-
HPLC System Setup:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 340 nm
-
-
Analysis: Inject the derivatized sample solution and record the chromatogram. The purity is determined by the area percentage of the derivatized main peak.
Method Validation and System Suitability
For both methods, a proper validation according to ICH Q2(R1) guidelines is essential to ensure the reliability of the results.[8][9][10] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[11][12] System suitability tests, as outlined in USP <621>, must be performed before analysis to ensure the chromatographic system is performing adequately.[13][14][15][16]
Visualizing the Workflow
Caption: Decision factors for choosing an HPLC method for reactive analytes.
Conclusion
The choice between direct analysis and pre-column derivatization for the purity determination of alpha-methylvinyl sulfonyl chloride by HPLC depends on the specific requirements of the analysis. Direct analysis offers a faster, simpler workflow suitable for routine in-process controls where high sensitivity is not the primary concern. However, for release testing, stability studies, and accurate quantification of impurities, the pre-column derivatization method is superior. It effectively mitigates the analyte's inherent instability and significantly enhances detection sensitivity, providing a more robust and reliable analytical procedure. The implementation of a thorough method validation is non-negotiable for either approach to ensure data integrity and meet regulatory expectations.
References
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents.
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Available at: [Link]
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis - JOCPR. Available at: [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. Available at: [Link]
-
HPLC Method Development and Validation for Preservative Content (Methyl Paraben) For Succinylcholine Chloride Injection - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed. Available at: [Link]
-
University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents One volume Robert Michael Hughes. Available at: [Link]
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. Available at: [Link]
-
Degradation of poly(vinyl chloride) - ResearchGate. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. Available at: [Link]
-
Biocompatible and Flexible Cellulose Film for the Reversible Colourimetric Monitoring of pH and Mg (II) - MDPI. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
Advances in Analytical Techniques for Drug Discovery and Development | Omics. Available at: [Link]
-
<621> CHROMATOGRAPHY. Available at: [Link]
-
Polymer degradation and Stability | Request PDF - ResearchGate. Available at: [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. Available at: [Link]
-
Are You Sure You Understand USP <621>? - Chromatography Online. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
- US3872165A - Manufacture of vinyl sulfonates and vinylsulfonic acid from carbyl sulfate - Google Patents.
-
Understanding the Latest Revisions to USP <621> | Agilent. Available at: [Link]
-
Figure S1. RP-HPLC Chromatogram of crude obtained after sulfonylation... - ResearchGate. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
USP-NF 621 Chromatography | PDF - Scribd. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
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- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 13. usp.org [usp.org]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
Comparative Reactivity Profile: Sulfonyl Chloride Isomers in Nucleophilic Substitution
[1]
Executive Summary
In medicinal chemistry and process development, the formation of sulfonamides via sulfonyl chlorides is a ubiquitous transformation. However, the reactivity profile of these reagents varies drastically based on isomeric substitution. This guide compares the nucleophilic substitution performance of para- , meta- , and ortho- substituted benzenesulfonyl chlorides.
Key Takeaway: Reactivity is governed by a competition between electronic activation (Hammett
Mechanistic Foundation: at Sulfur
To optimize yield and selectivity, one must understand the transition state. Unlike carbonyl substitution (which proceeds via a stable tetrahedral intermediate), sulfonyl substitution follows a concerted
-
The Attack: The nucleophile approaches the sulfur atom opposite to the leaving group (chloride).
-
The Transition State (TS): The sulfur atom adopts a trigonal bipyramidal geometry.
-
Implication: Because the TS is sterically crowded (penta-coordinate sulfur), the reaction is highly sensitive to steric bulk in the ortho position.
Figure 1: Concerted displacement mechanism at the sulfonyl center.
Comparative Performance Analysis
A. Electronic Effects (Para & Meta Isomers)
For isomers where steric hindrance is negligible (para and meta), reactivity is strictly controlled by the electrophilicity of the sulfur atom.
-
Trend: Electron-Withdrawing Groups (EWG) > Hydrogen > Electron-Donating Groups (EDG).
-
Quantification: The reaction follows the Hammett Equation with a positive reaction constant (
).[1][2]- Value: Typically +1.5 to +2.5 for aminolysis. This indicates a high sensitivity to charge; EWGs stabilize the developing negative charge on the oxygen atoms in the transition state.
-
Practical Example: p-Nitrobenzenesulfonyl chloride (Nosyl chloride) reacts 10–50x faster than p-Toluenesulfonyl chloride (Tosyl chloride). This makes Nosyl ideal for reacting with hindered amines where Tosyl might fail.
B. Steric Effects (The Ortho Anomaly)
The ortho isomers present a unique challenge.
-
The General Rule (Steric Retardation): For most nucleophiles (especially secondary amines), ortho substituents block the trajectory of attack.
-
Comparison:o-Toluenesulfonyl chloride reacts significantly slower than p-Toluenesulfonyl chloride, despite having similar electronic properties.
-
-
The Exception (Ground State Destabilization): In rare cases with small nucleophiles (like water or fluoride), highly crowded ortho isomers can show "accelerated" reactivity. This is because the ground state is so strained that the formation of the transition state releases steric energy. However, for drug development applications (aminolysis), assume the steric retardation rule applies.
C. Selectivity (Hydrolysis vs. Aminolysis)
High reactivity comes at a cost: stability.
-
Nosyl Chloride: High aminolysis rate, but also hydrolyzes rapidly in moist air or aqueous buffers. Requires anhydrous conditions.
-
Tosyl Chloride: Slower reaction, but easier to handle and purify.
Data Summary: Relative Reactivity Rates
The following table summarizes relative rate constants (
| Isomer Type | Substituent | Electronic Effect | Steric Effect | Relative Rate ( | Recommended Use Case |
| Para | Strong Activation | None | ~100 | Unreactive/Hindered Amines; Protecting Group | |
| Para | Neutral | None | ~10 | General Purpose | |
| Para | Deactivation | None | 1.0 (Ref) | Standard Synthesis; Stable solid | |
| Para | Strong Deactivation | None | ~0.2 | Requires Catalysis (DMAP) | |
| Ortho | Deactivation | High Blocking | < 0.1 | Specialized Scaffolds (expect slow conversion) | |
| Ortho | Strong Activation | Moderate Blocking | ~20 | Faster than Tosyl, but slower than p-Nosyl |
*Note: Values are approximate and solvent-dependent. Normalized to p-Toluenesulfonyl chloride.
Experimental Protocol: Kinetic Assessment
To determine the precise reactivity of a specific sulfonyl chloride isomer for your pipeline, use this standardized UV-Vis kinetic assay.
Objective: Measure pseudo-first-order rate constant (
Reagents:
-
Substrate: Sulfonyl Chloride (1.0 mM in MeCN).
-
Nucleophile: Aniline (excess, 10–100 mM in MeCN).
-
Quench: 0.1 M HCl (aq).
Workflow:
Figure 2: Kinetic assay workflow for determining reactivity constants.
Step-by-Step Procedure:
-
Baseline: Measure the UV spectrum of the pure sulfonamide product to identify
(typically 240–280 nm). -
Initiation: In a quartz cuvette, add the amine solution. Inject the sulfonyl chloride stock solution to start the reaction (
). -
Data Collection: Record absorbance every 30 seconds for 60 minutes.
-
Calculation: The reaction is pseudo-first-order due to excess amine.
Plot the natural log of the absorbance difference against time. The negative slope is .
Troubleshooting & Optimization
-
Problem: Ortho-isomer reaction is stalled.
-
Solution: Do not just heat (increases hydrolysis risk). Add a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) . DMAP forms a highly reactive N-sulfonyl intermediate that is less sensitive to steric blocking than the neutral sulfonylation.
-
-
Problem: Rapid Hydrolysis of p-Nitro isomers.
-
Solution: Switch to Schotten-Baumann conditions (biphasic
/Water) but strictly control pH. Alternatively, use anhydrous THF with pyridine as the base.
-
References
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
-
Kevill, D. N., et al. (2018).[3] Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of Physical Organic Chemistry, 31(2).[3]
-
Mizushima, Y., et al. (2002). Hammett correlation in the sulfonylation of amines. Chemical & Pharmaceutical Bulletin, 50(6).
-
Williams, A. (1970). Mechanism of action of sultones and sulfonyl halides. Accounts of Chemical Research, 3, 201-209.
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Prop-2-ene-1-sulfonyl chloride
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with Prop-2-ene-1-sulfonyl chloride (also known as Allylsulfonyl chloride), CAS 14418-84-9. The highly reactive nature of this sulfonylating agent necessitates a meticulous approach to personal protection, handling, and disposal to ensure laboratory safety and experimental integrity.
Section 1: Hazard Assessment - Understanding the Risks of Prop-2-ene-1-sulfonyl chloride
Prop-2-ene-1-sulfonyl chloride is a valuable reagent in organic synthesis, primarily used for the introduction of the allylsulfonyl group. However, its utility is a direct consequence of its high reactivity, which also defines its hazard profile. The central sulfur atom is highly electrophilic, making the compound susceptible to rapid reaction with nucleophiles, most notably water.
This reactivity manifests in several key hazards that every user must understand before handling the substance. The compound is classified with multiple GHS hazard statements that underscore its potential for causing immediate and severe harm.[1]
| Hazard Code | Description | Implication for Handling |
| H314 | Causes severe skin burns and eye damage.[1] | Direct contact with skin or eyes will cause rapid tissue damage. This is not a simple irritation but a corrosive chemical burn. |
| H318 | Causes serious eye damage.[1][2] | This reinforces the H314 warning, emphasizing the potential for irreversible eye injury. |
| H335 | May cause respiratory irritation.[1] | Inhalation of vapors can irritate the mucous membranes of the respiratory tract. The compound is also a lachrymator, a substance that causes tearing and intense eye irritation.[3] |
| EUH014 | Reacts violently with water.[2] | Contact with moisture (including humidity in the air) generates corrosive hydrogen chloride (HCl) gas and sulfonic acids, creating both a corrosive and inhalation hazard.[3][4][5] |
The causality behind these hazards lies in the molecule's rapid hydrolysis. When Prop-2-ene-1-sulfonyl chloride encounters water, it reacts to form allylsulfonic acid and hydrochloric acid. Both products are corrosive and contribute to the severe burns observed upon contact. This water reactivity is the central principle that must inform all handling, storage, and disposal protocols.
Section 2: The Hierarchy of Controls - A Multi-Layered Defense
Before detailing specific Personal Protective Equipment (PPE), it is crucial to place it within the established "Hierarchy of Controls." PPE is the final, not the first, line of defense. A robust safety plan incorporates preceding layers of protection to minimize the reliance on PPE alone.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For Prop-2-ene-1-sulfonyl chloride, this hierarchy translates to:
-
Elimination/Substitution: Not always feasible if the reagent is required for a specific synthesis.
-
Engineering Controls: The most critical layer. All work must be conducted in a certified chemical fume hood. [4][5][6] This contains vapors and protects the user from inhalation and splashes.
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and restricting access to authorized personnel.
-
PPE: The mandatory final barrier between the researcher and the chemical.
Section 3: Mandatory Personal Protective Equipment (PPE) Protocol
Given the severe corrosive nature of Prop-2-ene-1-sulfonyl chloride, a comprehensive PPE ensemble is non-negotiable. Do not handle this chemical without every item listed below correctly donned.
| Equipment Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166, worn in conjunction with a full-face shield.[7][8][9] | Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield offers a secondary, broader barrier to protect the entire face from splashes during transfers or in the event of a vessel failure. Given the lachrymatory and severely corrosive nature, eye protection is paramount.[3] |
| Hand Protection | Double-gloving is required. Use a lighter-weight nitrile glove as the inner layer and a heavier, chemical-resistant glove (e.g., neoprene) as the outer layer.[10] | The inner glove provides protection in case the outer glove is breached. Nitrile offers good splash resistance, while neoprene provides more robust protection for extended handling. Always inspect gloves for tears or pinholes before use.[11] |
| Body Protection | A flame-resistant (FR) lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat.[9][10] | The lab coat provides a primary barrier. The chemical-resistant apron adds a crucial layer of protection against spills of this corrosive liquid, preventing it from soaking through to the skin. Clothing must be non-absorbent.[9] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Fabric or mesh shoes can absorb chemicals and hold them against the skin, and are therefore prohibited. |
| Respiratory Protection | Not typically required if all work is performed within a functioning chemical fume hood.[5] | A fume hood is the primary engineering control for preventing respiratory exposure. A respirator with an appropriate acid gas/organic vapor cartridge (e.g., Type ABEK) should be available for emergency situations like a large spill outside of containment. |
Section 4: Procedural Guidance for Safe Handling and Disposal
Trustworthy protocols are self-validating. The following step-by-step procedures are designed to mitigate the known risks of Prop-2-ene-1-sulfonyl chloride at every stage of use.
Operational Plan: Handling and Use
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Post warning signs indicating the use of a highly reactive and corrosive material.
-
Assemble all necessary glassware and equipment, ensuring it is completely dry.[12] Consider oven-drying glassware before use.
-
Have spill control materials (inert absorbent like vermiculite or sand) and quenching solutions readily available. DO NOT use combustible materials like paper towels for spill cleanup.
-
An emergency safety shower and eyewash station must be accessible and tested.[13]
-
-
Dispensing the Reagent:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with ambient moisture.[4]
-
Use a dry syringe or cannula for transfers.
-
Slowly add the sulfonyl chloride to the reaction mixture. Never add other reagents, and especially not water, directly to the sulfonyl chloride storage vessel.
-
-
Post-Handling:
-
Tightly cap the reagent bottle, preferably under an inert atmosphere.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly after removing gloves.[11]
-
Disposal Plan: Decontamination and Waste Management
Unreacted Prop-2-ene-1-sulfonyl chloride must be quenched before disposal. This process intentionally hydrolyzes the reactive compound into less hazardous, water-soluble byproducts that can be disposed of as aqueous waste.
Caption: Step-by-step workflow for safely quenching excess sulfonyl chloride.
Step-by-Step Quenching Protocol:
-
Cool the Reaction: Place the vessel containing the excess sulfonyl chloride (often in an organic solvent) in an ice bath to cool it to 0°C. This is critical to control the exotherm of the hydrolysis reaction.[14]
-
Initial Quench: With vigorous stirring, slowly and carefully add deionized water. The sulfonyl chloride will react to form HCl and sulfonic acid.[14]
-
Neutralization: Once the initial vigorous reaction subsides, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base until gas evolution ceases.[14] This neutralizes the acidic byproducts.
-
Verification: Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Final Disposal: The resulting mixture should be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.[4] All contaminated materials (gloves, absorbent pads, etc.) must also be disposed of as solid hazardous waste.
By understanding the inherent reactivity of Prop-2-ene-1-sulfonyl chloride and rigorously applying these multi-layered controls, researchers can safely harness its synthetic utility while ensuring the protection of themselves and their colleagues.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for Propionyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Prop-2-ene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Sino-reagent. (2022). Material Safety Data Sheet Propionyl Chloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
-
SDFine. (n.d.). SULPHURYL CHLORIDE GHS Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]
-
University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Reddit. (2023). Storage handling for Chemical - methane sulfonyl chloride. r/chemistry. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]
-
Reddit. (2024). SO2ClF and it's many dangers. How do I quench and dispose it?. r/chemistry. Retrieved from [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
Chemchart. (n.d.). Prop-2-ene-1-sulfonyl chloride (14418-84-9). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
